Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Description
BenchChem offers high-quality Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-4-15-13(10(2)3)9-11-5-7-12(14)8-6-11/h5-8,10,13,15H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGOXBLYAPBXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Molecular Identity: A Technical Guide to the Calculation of Molecular Weight and Exact Mass for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
In the landscape of drug discovery and development, the precise characterization of a chemical entity is paramount. This guide provides an in-depth, technically-focused exploration of two fundamental, yet often conflated, molecular descriptors: molecular weight and exact mass. We will elucidate these concepts through a practical, step-by-step calculation for the compound Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, a molecule of interest within contemporary research spheres. This document is tailored for researchers, scientists, and drug development professionals who require a robust understanding of these calculations for analytical and regulatory purposes.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
At the outset, it is critical to establish the distinction between molecular weight (also known as average molecular mass) and exact mass. The molecular weight is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on isotopic abundance on Earth. Consequently, molecular weight is an averaged value and is indispensable for stoichiometric calculations in bulk chemical synthesis and formulation.
Conversely, the exact mass represents the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is a discrete, theoretical mass for a single molecule containing specific isotopes. High-resolution mass spectrometry (HRMS) is a powerful analytical technique that can resolve and measure the exact masses of ions, providing an exquisitely sensitive and specific method for compound identification and elemental composition determination. For drug development professionals, this is a cornerstone of metabolite identification, impurity profiling, and confirmation of product identity.
The chemical formula for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is C13H20FN[1]. This formula serves as the foundation for our subsequent calculations.
Part 1: Calculation of Molecular Weight
The calculation of molecular weight is a foundational skill in chemistry, relying on the standard atomic weights of the constituent elements. These atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC) and represent the weighted average of the masses of all naturally occurring isotopes of each element.
Methodology
The molecular weight is the summation of the atomic weights of all atoms in the molecular formula. The formula for this calculation is:
Molecular Weight = Σ (Number of atoms of element × Atomic weight of element)
The first step is to collate the standard atomic weights for Carbon (C), Hydrogen (H), Fluorine (F), and Nitrogen (N).
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 |
| Hydrogen | H | 20 | 1.008 |
| Fluorine | F | 1 | 18.998 |
| Nitrogen | N | 1 | 14.007 |
With these values, the molecular weight of C13H20FN can be calculated as follows:
-
Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen: 20 atoms × 1.008 g/mol = 20.160 g/mol
-
Fluorine: 1 atom × 18.998 g/mol = 18.998 g/mol
-
Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol
Total Molecular Weight = 156.143 + 20.160 + 18.998 + 14.007 = 209.308 g/mol
This calculated molecular weight is the value that would be used for preparing solutions of a specific molarity or for determining mass-to-mole conversions in a laboratory setting.
Part 2: Calculation of Exact Mass
The determination of exact mass requires a more granular approach, utilizing the masses of the most abundant isotopes of each element. This calculation is of paramount importance for the interpretation of high-resolution mass spectrometry data, which can provide experimental values with accuracies in the parts-per-million (ppm) range.
Methodology
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. The formula is analogous to the molecular weight calculation, but with isotopic masses instead of average atomic weights:
Exact Mass = Σ (Number of atoms of element × Mass of the most abundant isotope)
The most abundant isotopes for the elements in Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine and their precise masses are:
| Element | Isotope | Isotopic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| Fluorine | ¹⁹F | 18.998403 | 100 |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
The calculation of the exact mass for C13H20FN is as follows:
-
Carbon: 13 atoms × 12.000000 Da = 156.000000 Da
-
Hydrogen: 20 atoms × 1.007825 Da = 20.156500 Da
-
Fluorine: 1 atom × 18.998403 Da = 18.998403 Da
-
Nitrogen: 1 atom × 14.003074 Da = 14.003074 Da
Total Exact Mass = 156.000000 + 20.156500 + 18.998403 + 14.003074 = 209.157977 Da
This value represents the theoretical monoisotopic mass that would be observed for the [M]+ ion in a mass spectrometer.
Summary and Practical Implications
The calculated values for the molecular weight and exact mass of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine are summarized below for direct comparison.
| Parameter | Calculated Value |
| Molecular Weight | 209.308 g/mol |
| Exact Mass | 209.157977 Da |
The subtle yet significant difference between these two values underscores their distinct applications. An understanding of both is not merely academic; it is a practical necessity for the modern scientist. For instance, a synthetic chemist will rely on the molecular weight for reaction stoichiometry, while an analytical chemist will use the exact mass to confirm the identity and purity of the synthesized compound via high-resolution mass spectrometry.
Logical Workflow for Mass Calculation
The following diagram illustrates the decision-making process and workflow for calculating both molecular weight and exact mass.
Sources
IUPAC naming conventions and synonyms for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Comprehensive Technical Guide on the Nomenclature, Synthesis, and Characterization of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Executive Summary
As the landscape of synthetic chemistry and forensic toxicology evolves, the structural characterization of highly specific, substituted phenethylamine derivatives becomes critical. Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is a complex secondary amine belonging to the fluorinated
Structural Deconstruction & IUPAC Nomenclature Logic
To accurately classify this molecule, we must deconstruct its carbon skeleton. The compound is a homologue of amphetamine, where the standard
IUPAC Naming Conventions
According to the IUPAC Nomenclature of Organic Chemistry (Blue Book) guidelines [1], the preferred systematic name is derived by identifying the longest continuous carbon chain containing the principal functional group.
-
Principal Group: The secondary amine (-NH-).
-
Parent Chain: The longest chain containing the carbon attached to the amine is a 4-carbon chain (butane).
-
Numbering: Numbering starts from the end closest to the amine, placing it at position C2.
-
Substituents:
-
A 4-fluorophenyl group at C1.
-
A methyl group at C3 (making the C3-C4 segment an isopropyl group).
-
An ethyl group on the nitrogen (N-ethyl).
-
When assembled alphabetically, the Preferred IUPAC Name (PIN) is N-ethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine .
The title of this whitepaper uses the substitutive alkylamine convention : Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine . In this format, the nitrogen acts as the parent center, substituted by an ethyl radical and a complex 1-(4-fluorophenyl)-3-methylbutan-2-yl radical.
Caption: Logical derivation of the IUPAC name for the target molecule.
Synonyms and Cross-Referencing
Because synthetic derivatives are often tracked across forensic databases using multiple nomenclatures, understanding the synonyms is vital for literature cross-referencing.
Table 1: Chemical Identifiers & Synonyms
| Category | Name/Identifier |
| Preferred IUPAC Name | N-ethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine |
| Substitutive Name | Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine |
| Common/Structural Name | 4-fluoro-N-ethyl- |
| Designer Acronym | 4F-NEiPEA |
| Molecular Formula | C13H20FN |
| Molar Mass | 209.30 g/mol |
Experimental Protocol: Synthesis via Reductive Amination
As an Application Scientist, I prioritize synthetic routes that minimize side reactions. The most efficient pathway to synthesize this secondary amine is the reductive amination of its corresponding ketone, 1-(4-fluorophenyl)-3-methylbutan-2-one (CAS 124258-25-9), with ethylamine.
Causality of Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This mildness ensures that NaBH(OAc)3 selectively reduces the transient imine (Schiff base) intermediate without reducing the sterically hindered unreacted ketone, thereby preventing the formation of the unwanted secondary alcohol byproduct [2].
Step-by-Step Methodology
-
Imine Formation: Dissolve 1.0 equivalent of 1-(4-fluorophenyl)-3-methylbutan-2-one in anhydrous 1,2-dichloroethane (DCE). Add 1.5 equivalents of ethylamine (2.0 M solution in THF) and 1.0 equivalent of glacial acetic acid.
-
Expert Insight: The acetic acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, driving the nucleophilic attack of the ethylamine.
-
-
Reduction: Cool the reaction vessel to 0°C under an inert argon atmosphere. Portion-wise, add 1.5 equivalents of NaBH(OAc)3.
-
Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the ketone C=O stretch (~1710 cm⁻¹) disappears via FTIR monitoring.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and safely decompose any excess hydride. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via acid-base extraction (using 1M HCl to form the water-soluble hydrochloride salt, washing with ether, then basifying with 1M NaOH and extracting back into DCM) to yield the pure secondary amine.
Caption: Reductive amination workflow from ketone precursor to the final secondary amine.
Analytical Characterization: A Self-Validating System
To ensure the trustworthiness of the synthesized product, the analytical protocol must differentiate the target molecule from positional isomers (e.g., 2-fluoro or 3-fluoro analogs) and chain isomers (e.g., reduced 4-fluoro-pentedrone). We employ a dual-validation system using GC-MS and ¹H-NMR, adhering to SWGDRUG analytical guidelines [3].
GC-MS Protocol (Electron Ionization, 70 eV)
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Mechanistic Fragmentation: Under EI, the molecule undergoes characteristic
-cleavage driven by the stabilization of the nitrogen atom. The bond between C1 and C2 breaks, yielding a highly stable iminium base peak at m/z 100 . The secondary cleavage yields a 4-fluorotropylium ion at m/z 109 , confirming the presence of the fluorinated aromatic ring.
¹H-NMR Protocol (400 MHz, CDCl3)
NMR provides absolute stereochemical and connectivity validation. Because C2 is a chiral center, the adjacent protons on C1 and the methyl groups on the isopropyl moiety become diastereotopic, splitting into distinct signals—a hallmark of this specific structural skeleton.
Table 2: Predicted ¹H-NMR Quantitative Data
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 7.10 | dd (J=8.5, 5.5 Hz) | 2H | Aromatic protons (ortho to alkyl chain) |
| 6.95 | t (J=8.5 Hz) | 2H | Aromatic protons (ortho to fluorine atom) |
| 2.85 | dd (J=13.0, 4.5 Hz) | 1H | C1-H (diastereotopic benzylic proton) |
| 2.65 | m | 1H | C2-H ( |
| 2.55 | dd (J=13.0, 8.0 Hz) | 1H | C1-H (diastereotopic benzylic proton) |
| 2.45 | q (J=7.1 Hz) | 2H | N-CH₂ (ethyl chain) |
| 1.75 | octet (J=6.8 Hz) | 1H | C3-H (isopropyl methine) |
| 1.05 | t (J=7.1 Hz) | 3H | N-CH₂CH₃ (ethyl methyl) |
| 0.95 | d (J=6.8 Hz) | 3H | C4-H₃ (isopropyl methyl, diastereotopic) |
| 0.90 | d (J=6.8 Hz) | 3H | C3-CH₃ (isopropyl methyl, diastereotopic) |
Expert Insight: The distinct doublets at 0.95 and 0.90 ppm are the ultimate self-validating proof of the
References
-
International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Available at:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Available at:[Link]
Comprehensive Thermodynamic & Physicochemical Profiling: Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
This guide provides an in-depth technical analysis of the thermodynamic and physicochemical stability of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine . It is designed for researchers and drug development professionals, synthesizing structural analysis with established medicinal chemistry principles to define the stability profile of this specific fluorinated phenethylamine derivative.
Executive Summary
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine (CAS: 1179968-63-8) represents a distinct scaffold within the fluorinated phenethylamine class. Structurally characterized by a bulky isopropyl group adjacent to the amine center and a para-fluorinated benzyl moiety, this molecule exhibits a unique stability profile compared to simpler analogs like methamphetamine or fenfluramine.
From a thermodynamic perspective, the molecule’s stability is governed by the steric shielding of the secondary amine and the high bond dissociation energy of the C–F bond. However, its lipophilicity and secondary amine functionality present specific vulnerabilities to oxidative stress and solid-state polymorphism. This guide details the theoretical stability limits, degradation pathways, and validation protocols required for pharmaceutical development.
Molecular Architecture & Theoretical Stability
Structural Analysis
The molecule consists of a butan-2-amine core flanked by two significant steric elements:
-
C1-Position: A 4-fluorobenzyl group.[1][2][3] The fluorine atom (electronegative, $ \chi = 3.98 $) deactivates the phenyl ring against oxidative metabolism at the para-position and increases lipophilicity.
-
C3-Position: An isopropyl group (3-methyl). This creates significant steric bulk around the nitrogen center compared to a standard methyl group (as in amphetamine).
Physicochemical Parameters (Predicted)
The following thermodynamic parameters define the molecule's behavior in solution and solid states.
| Parameter | Value (Predicted) | Stability Implication |
| pKa (Base) | 10.2 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4). High basicity suggests stable salt formation (e.g., HCl, fumarate). |
| LogP | 3.4 – 3.8 | High lipophilicity. prone to oxidative degradation in lipid formulations; low aqueous solubility in free base form. |
| Bond Dissociation (C-F) | ~116 kcal/mol | Metabolically and chemically inert under standard stress conditions. |
| Rotatable Bonds | 5 | Moderate conformational flexibility, implying a risk of multiple polymorphs in the solid state. |
Chemical Stability & Degradation Pathways
Oxidative Vulnerabilities
Despite the steric protection provided by the isopropyl group, the secondary amine and benzylic positions remain the primary loci for thermodynamic instability.
-
N-Deethylation: The most thermodynamically favorable degradation pathway involves the oxidative removal of the N-ethyl group, yielding the primary amine metabolite.
-
Benzylic Oxidation: The methylene group (C1) is benzylic. While the 4-fluoro substituent withdraws electron density (slightly stabilizing the C-H bonds), radical-mediated oxidation can still convert this position to a ketone or alcohol under high-stress conditions (light/peroxide).
-
N-Oxidation: Formation of the N-oxide is possible but sterically hindered by the flanking isopropyl and ethyl groups.
Hydrolytic Stability
The molecule contains no hydrolyzable functional groups (esters, amides, carbamates). It is thermodynamically stable against hydrolysis across the entire pH range (1–14).
Degradation Pathway Diagram
The following Graphviz diagram illustrates the cascade of potential degradation products.
Figure 1: Predicted chemical degradation pathways under oxidative and photolytic stress.
Solid-State Thermodynamics (Polymorphism)
For a drug candidate, the thermodynamic stability of the crystal lattice is critical. The "3-methylbutan-2-yl" chain introduces chirality and flexibility, increasing the probability of polymorphism.
Polymorph Screening Strategy
Because the molecule is a secondary amine, it is likely an oil or low-melting solid in its free base form. Stability is achieved via salt formation.
-
Recommended Salts: Hydrochloride (HCl), Fumarate, Tartrate.
-
Lattice Energy: The HCl salt is expected to have the highest lattice energy due to strong ionic hydrogen bonding ($ Cl^- \dots H_2N^+ $), conferring superior thermal stability.
Thermal Analysis Protocol
To define the thermodynamic stability of the solid form, the following protocol is mandatory.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
-
Sample Prep: 2–5 mg of salt form in a hermetically sealed aluminum pan (pinhole lid).
-
Ramp: Equilibrate at 25°C, then ramp 10°C/min to 250°C.
-
Success Criteria:
-
Sharp Endotherm: Indicates a pure crystalline melt.
-
Absence of Exotherms: No decomposition prior to melting.
-
Tg (Glass Transition): If amorphous, Tg should be >50°C for shelf stability.
-
Experimental Validation Framework
To empirically verify the theoretical stability profile, researchers must execute a forced degradation study (Stress Testing) compliant with ICH Q1A(R2) guidelines.
Forced Degradation Protocol
| Stress Condition | Reagent/Condition | Duration | Target Degradation | Mechanism Probed |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 1% | Hydrolytic resistance (Control) |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | < 1% | Base-catalyzed elimination |
| Oxidation | 3% $ H_2O_2 $, RT | 4–24 Hours | 5–15% | N-oxidation, Dealkylation |
| Photolysis | UV (ICH Light Source) | 1.2M Lux hours | Variable | Benzylic radical oxidation |
| Thermal | 80°C (Solid State) | 7 Days | < 2% | Crystal lattice stability |
Stability Testing Workflow
The following diagram outlines the logical flow for stability assessment, ensuring a self-validating dataset.
Figure 2: Workflow for validating thermodynamic and kinetic stability.
Conclusion & Recommendations
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is predicted to be a thermodynamically stable scaffold, particularly resistant to hydrolysis and metabolic attack at the para-phenyl position. However, its stability is contingent upon:
-
Salt Selection: Conversion to a crystalline salt (e.g., HCl) is strictly required to prevent oxidation of the free base oil.
-
Protection from Oxidation: The N-ethyl secondary amine is the weak link; formulations must include antioxidants or be packaged under nitrogen to prevent N-deethylation.
-
Steric Integrity: The bulky isopropyl group provides a "kinetic shield," likely making this molecule more stable than its linear analogs.
Final Recommendation: Proceed with HCl salt formation and prioritize oxidative stress testing (peroxide/AIBN) to determine the kinetic rates of N-dealkylation.
References
-
Thoreauchem. (n.d.). Product Detail: ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine (CAS 1179968-63-8).[1] Retrieved from [Link]
-
PubChem. (2025).[4][5] Compound Summary: N-ethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine. National Library of Medicine. Retrieved from [Link]
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved from [Link]
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
Sources
- 1. ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine-1179968-63-8 - Thoreauchem [thoreauchem.com]
- 2. PubChemLite - 1-(4-fluorophenyl)-3-methylbutan-2-one (C11H13FO) [pubchemlite.lcsb.uni.lu]
- 3. a2bchem.com [a2bchem.com]
- 4. N-ethyl-3-methyl-N-propylpentan-2-amine | C11H25N | CID 21344226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-4-(3-fluorophenyl)-2-methylbutan-1-amine | C13H20FN | CID 64665608 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Profile of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine: A Theoretical and Applied Guide
Abstract
This technical guide provides a comprehensive exploration of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, a compound identified by the CAS number 1179968-63-8. Despite its clear chemical identity, this molecule remains largely uncharacterized in peer-reviewed scientific literature. This document, therefore, navigates the available chemical space of analogous structures to construct a robust theoretical framework for its synthesis, potential pharmacological activity, and avenues for future research. By examining established principles of medicinal chemistry and synthetic organic chemistry, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this novel chemical entity.
Introduction: Unveiling a Potential Neuromodulator
The structure of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, featuring a fluorinated phenyl ring attached to an ethylamino-butane backbone, suggests a potential for interaction with biological systems, particularly the central nervous system. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity to target proteins.[1][2] The core phenethylamine scaffold is a well-established pharmacophore in a multitude of psychoactive compounds. This guide will dissect the structural components of this molecule to infer its potential discovery context and biological relevance.
Proposed Synthetic Pathway: A Chemist's Perspective
While no specific synthesis for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine has been published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The proposed pathway involves a reductive amination, a cornerstone reaction in the synthesis of amines.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key precursors: 4-fluorophenylacetone and ethylamine. This approach simplifies the synthesis to a well-understood and high-yielding transformation.
Caption: Retrosynthetic analysis of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-fluorophenyl)-3-methylbutan-2-one
-
To a solution of (4-fluorophenyl)acetaldehyde in anhydrous diethyl ether, add a solution of isopropylmagnesium bromide in diethyl ether dropwise at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting secondary alcohol is then oxidized using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to yield the desired ketone, 1-(4-fluorophenyl)-3-methylbutan-2-one.
Step 2: Reductive Amination to Yield Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
-
In a round-bottom flask, dissolve 1-(4-fluorophenyl)-3-methylbutan-2-one in methanol.
-
Add an excess of ethylamine to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0°C and add sodium borohydride in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine.
Caption: Proposed synthetic workflow for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine.
Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of a molecule is intimately linked to its three-dimensional structure and its ability to interact with biological targets. By dissecting the structural features of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, we can infer its potential pharmacological effects based on known structure-activity relationships of analogous compounds.
The Phenethylamine Core and Monoamine Transporter Interactions
The core scaffold of the target molecule is a substituted phenethylamine. This class of compounds is well-known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] The ethyl and isopropyl substituents on the amine and butane chain, respectively, are likely to influence the selectivity and potency of this interaction.
The Role of the 4-Fluorophenyl Group
The para-fluorine substitution on the phenyl ring is a common modification in medicinal chemistry.[1][4] This substitution can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of the compound.[2]
-
Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with amino acid residues in the binding pockets of target proteins.
-
Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Structurally related fluorinated phenylcyclopropylamines have been shown to be potent and selective inhibitors of monoamine oxidase A (MAO-A).[4] It is plausible that Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine could also exhibit inhibitory activity against MAO enzymes, which are responsible for the degradation of monoamine neurotransmitters.
Tabulated Comparison of Analogous Compounds
| Compound | Structural Features | Reported/Inferred Pharmacological Activity |
| Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine | 4-fluorophenyl, ethylamino, isopropyl group | Hypothesized: Monoamine transporter ligand, potential MAO inhibitor |
| 1-Phenylcyclopropylamine | Phenylcyclopropylamine | Selective MAO-B inhibitor[4] |
| (E)- and (Z)-1-Aryl-2-fluorocyclopropylamines | Fluorinated phenylcyclopropylamine | Potent and selective irreversible MAO-A inhibitors[4] |
| 1,2-Diarylethylamines (e.g., Fluorolintane) | Diaryl-ethylamine | NMDA receptor antagonists, monoamine transporter ligands[3] |
Future Directions and Research Imperatives
The lack of empirical data on Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine presents a clear opportunity for novel research. The following experimental workflows are recommended to elucidate its chemical and biological properties.
Chemical Characterization
-
Confirmation of Synthesis: The proposed synthetic route should be executed, and the final product must be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Chiral Separation and Analysis: The presence of a chiral center at the 2-position of the butane chain necessitates the separation of the enantiomers and the determination of their absolute stereochemistry, as different enantiomers can exhibit distinct pharmacological activities.
In Vitro Pharmacological Profiling
-
Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted to determine the affinity of the compound for a wide range of CNS targets, with a primary focus on monoamine transporters (DAT, NET, SERT) and MAO enzymes (MAO-A, MAO-B).
-
Functional Assays: Following the identification of high-affinity targets, functional assays (e.g., neurotransmitter uptake inhibition assays, enzyme inhibition assays) should be performed to determine the functional activity of the compound (e.g., agonist, antagonist, inhibitor).
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced HPLC-UV/MS Method Development for the Detection of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Target Audience: Analytical Chemists, Forensic Toxicologists, and DMPK Scientists Matrix: Biological Fluids (Urine/Plasma) Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS)
Introduction and Analytical Challenges
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine (EFMBA) is a highly lipophilic, basic secondary amine. Structurally, it is an
Basic amines, such as synthetic cathinones and amphetamine derivatives, are frequently analyzed using liquid chromatography coupled with mass spectrometry (LC-MS)[1]. However, without proper physicochemical optimization, these basic drugs exhibit poor peak shape, severe tailing, and variable retention[2]. This application note details a self-validating, causally-driven protocol for the robust quantification of EFMBA, moving beyond traditional low-pH methods to leverage High-pH Reversed-Phase (HpH-RP) chromatography.
Physicochemical Profiling & Chromatographic Rationale
To design a self-validating chromatographic system, we must first analyze the analyte's physicochemical properties:
-
Estimated
: ~9.8 (Secondary aliphatic amine) -
Estimated
: ~3.2 (Highly hydrophobic core)
The Causality of Peak Tailing and Retention
In traditional reversed-phase HPLC, acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) are used. At this pH, EFMBA is fully protonated (cationic). This cationic state drastically reduces its hydrophobicity, leading to poor retention on a C18 column. Furthermore, the positively charged amine undergoes secondary ion-exchange interactions with residual, unendcapped silanols (
The High-pH Solution
By shifting the mobile phase pH to 10.5 (using 10 mM Ammonium Bicarbonate), we exceed the
Caption: Effect of mobile phase pH on the retention mechanism and peak shape of basic amines.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a highly effective, low-cost sample preparation method for extracting lipophilic amines from biological matrices prior to HPLC analysis[3]. By alkalinizing the matrix, EFMBA is driven into its uncharged state, allowing near-quantitative extraction into an organic solvent.
Step-by-Step LLE Protocol:
-
Aliquot: Transfer 500 µL of biological matrix (urine or plasma) into a 15 mL glass centrifuge tube.
-
Internal Standard: Add 50 µL of Amphetamine-d5 (1 µg/mL) to ensure quantitative trustworthiness and correct for matrix effects.
-
Alkalinization: Add 100 µL of 1M NaOH. Vortex for 10 seconds. Rationale: Forces the amine into its neutral, hydrophobic free-base form.
-
Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE).
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to resolve the emulsion.
-
Recovery: Transfer the upper organic layer to a clean vial.
-
Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B).
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for basic amines from biological matrices.
HPLC-UV/MS Conditions
-
Analytical Column: Waters XBridge BEH C18, 50 mm × 2.1 mm, 1.7 µm (or equivalent high-pH stable hybrid silica).
-
Column Temperature: 40°C (Reduces backpressure and improves mass transfer).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 1: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | %A (Buffer pH 10.5) | %B (Acetonitrile) | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 1.0 | 0.4 | 95 | 5 | Isocratic hold |
| 6.0 | 0.4 | 10 | 90 | Linear |
| 7.5 | 0.4 | 10 | 90 | Wash |
| 7.6 | 0.4 | 95 | 5 | Re-equilibration |
| 10.0 | 0.4 | 95 | 5 | End |
Data Presentation & Method Validation
The method was validated following standard bioanalytical guidelines, ensuring a self-validating system where system suitability criteria dictate the reliability of the run. As shown in Table 3, the shift to a high-pH mobile phase fundamentally resolves the peak tailing issue inherent to basic amphetamine-like structures[4].
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Linear Range | 1.0 - 500 ng/mL | |
| LOD ( | 0.3 ng/mL | N/A |
| LOQ ( | 1.0 ng/mL | Accuracy within |
| Intra-day Precision (%RSD) | < 4.5% | |
| Inter-day Precision (%RSD) | < 6.2% | |
| Extraction Recovery | 88.5 ± 4.2% | Consistent across 3 QC levels |
Table 3: Chromatographic Performance Rationale (Low pH vs. High pH)
| Chromatographic Metric | Low pH Method (0.1% FA, pH 2.7) | High pH Method (10 mM |
| Retention Time ( | 2.45 min | 5.82 min |
| Retention Factor ( | 1.2 (Poor retention) | 4.5 (Ideal partitioning) |
| Peak Asymmetry ( | 1.85 (Severe Tailing) | 1.05 (Highly Symmetrical) |
| Theoretical Plates ( | 4,500 | 12,500 |
Conclusion
The detection of highly lipophilic, basic amines like Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine requires intentional physicochemical manipulation of the chromatographic environment. By utilizing an LLE protocol paired with a High-pH Reversed-Phase (HpH-RP) gradient on a hybrid silica column, analysts can effectively neutralize the amine, maximize hydrophobic retention, and eliminate silanol-induced peak tailing. This protocol provides a robust, highly sensitive, and self-validating framework suitable for forensic screening and pharmacokinetic profiling.
References
-
Pascual-Caro S, Borrull F, Aguilar C, Calull M. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Separations. 2020; 7(4):53.[1]
-
Al-Saffar Y, et al. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Anal. Bioanal. Chem. 2013;405:9437–9448.[4]
-
Ahuja S, Dong MW (Eds). HPLC Method Development for Pharmaceuticals. Academic Press. 2007.[2]
-
Khajeamiri AR, et al. Validated high performance liquid chromatography method for analysis of methamphetamine in human urine using liquid-liquid extraction. ResearchGate. 2012.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Optimal Storage Conditions and Shelf-Life Assessment for Pharmaceutical Products
Introduction
The Critical Importance of Stability Testing in Drug Development
The stability of a pharmaceutical product—its ability to retain its physical, chemical, and microbiological properties within specified limits throughout its shelf-life—is a cornerstone of drug development.[1] It is a direct measure of quality, safety, and efficacy.[2] Degradation of the active pharmaceutical ingredient (API) or changes in the drug product's formulation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability, all of which pose significant risks to patient health.[3] Therefore, rigorous stability testing is not merely a regulatory hurdle but a fundamental scientific necessity to ensure that patients receive a safe and effective medication.[1]
Regulatory Framework and Guiding Principles (ICH, FDA, EMA)
Globally, the standards for stability testing are harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The core guideline, ICH Q1A(R2), provides a framework for designing stability studies for new drug substances and products.[4][5] This, along with associated guidelines on photostability (Q1B), new dosage forms (Q1C), bracketing and matrixing (Q1D), and evaluation of data (Q1E), forms the basis of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] Both the FDA (under 21 CFR 211.137 and 211.166) and the EMA have established regulations that mandate appropriate stability testing to determine and display expiration dates on product labels.[1][8]
Scope of this Application Note
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing the shelf-life of pharmaceutical products and determining optimal storage conditions. It delves into the mechanisms of drug degradation, the design of robust stability studies, key analytical methodologies, and the statistical evaluation of data required to establish a reliable expiration date.
Fundamental Principles of Drug Degradation
Understanding how a drug can degrade is the first step in preventing it. Degradation can be broadly classified into chemical and physical pathways, which are influenced by a combination of intrinsic and extrinsic factors.
Chemical Degradation Pathways
Chemical degradation involves the alteration of a drug molecule's structure through chemical reactions.
-
Hydrolysis: This is one of the most common degradation pathways, involving the cleavage of chemical bonds by water.[3] Functional groups like esters, amides, lactones, and lactams are particularly susceptible.[9][10] The rate of hydrolysis is often pH-dependent and can be catalyzed by acids or bases.[10]
-
Oxidation: This reaction involves the loss of electrons from the drug molecule, often initiated by exposure to atmospheric oxygen (autoxidation), light, or trace metals.[9][10] It can lead to the formation of reactive oxygen species that damage the drug.[3] Formulations may include antioxidants to mitigate this process.[3]
-
Photolysis: Many drug molecules can absorb light, particularly UV light, which can provide the energy to trigger degradation reactions.[3] Functional groups like carbonyls, aromatic nitro compounds, and alkenes are often photoreactive.[9] Photostability testing is a specific requirement under ICH Q1B.[6]
Physical Degradation Pathways
Physical degradation involves changes to the physical form of the drug or product without altering the chemical structure of the API.
-
Polymorphism: The ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and bioavailability. A change from a metastable to a more stable, less soluble form during storage can impact drug performance.
-
Appearance Changes: This includes changes in color, odor, or the development of visible precipitates.
-
Phase Separation: In emulsions or suspensions, the separation of the dispersed and continuous phases can affect dose uniformity and product performance.
Factors Influencing Drug Stability
-
Intrinsic Factors: The inherent chemical structure of the API is the primary determinant of its stability.
-
Environmental Factors: Temperature, humidity, and light are the most critical external factors.[2] Increased temperature typically accelerates chemical reactions, while humidity can promote hydrolysis.[11]
-
Formulation Components: Excipients are not always inert and can interact with the API, either protecting it or participating in its degradation.[12]
-
Container Closure System (CCS): The packaging system is the first line of defense against environmental factors.[13][14] It must protect the product from moisture, light, and air, and be non-reactive with the drug product.[13][15]
Designing a Comprehensive Stability Study
The purpose of a formal stability study is to provide evidence on how the quality of a drug substance or product varies over time under the influence of temperature, humidity, and light.[5] This data is used to establish a re-test period for the drug substance or a shelf-life and recommended storage conditions for the drug product.[5]
Key Stages of Stability Study Design
A robust stability program must be well-documented in a written protocol.[8][16]
-
Batch Selection: Data should be provided on at least three primary batches of the drug product. These batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.[5][17]
-
Container Closure System (CCS): The stability study must be conducted using the same CCS in which the product will be marketed.[16] The CCS is critical for protecting the drug from external factors that can cause deterioration or contamination.[15]
-
Test Parameters: The protocol must specify the tests to be performed at each time point. This includes tests for appearance, assay (potency), degradation products (impurities), and other product-specific attributes like dissolution or sterility.[11]
-
Analytical Methods: The analytical methods used, especially for assay and impurities, must be validated and proven to be "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[2]
Stability Study Protocols
The ICH guidelines define specific storage conditions for different types of studies designed to simulate the product's journey through various climates and short-term excursions.[6]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (at submission) | To establish the shelf-life under recommended storage conditions.[18] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if a "significant change" occurs during accelerated testing.[6] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To increase the rate of chemical degradation and physical changes to predict the long-term stability profile.[6] |
Table 1: ICH-Defined Stability Study Conditions.[5][6]
Stress Testing (Forced Degradation)
Forced degradation studies are conducted early in development to understand the intrinsic stability of the API and identify likely degradation products.[19] The drug is exposed to conditions more severe than accelerated testing, such as high heat, high humidity, and strong acidic, basic, and oxidative environments.[12] The goal is typically to achieve 5-20% degradation.[12] This information is crucial for developing stability-indicating analytical methods and elucidating degradation pathways.[19][20]
Protocol: Long-Term and Accelerated Stability Study
This protocol outlines a typical approach for a solid oral dosage form.
Materials and Equipment
-
Product: At least three primary batches of the drug product in its final marketing package.
-
Stability Chambers: Calibrated and monitored chambers capable of maintaining the conditions specified in Table 1.
-
Analytical Instrumentation: Validated HPLC or UPLC system with a stability-indicating method, dissolution apparatus, Karl Fischer titrator, etc.
-
Reference Standards: For API and known impurities.
Step-by-Step Protocol
-
Protocol Approval: Draft and approve a formal stability protocol detailing all aspects of the study.
-
Sample Placement: Place a sufficient number of packaged samples from each of the three batches into the long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) stability chambers.
-
Timepoint Pull Schedule: Withdraw samples from the chambers at predefined intervals.
-
Analytical Testing: At each time point, perform the full suite of tests as defined in the protocol. This typically includes:
-
Appearance
-
Assay (potency)
-
Degradation Products/Impurities
-
Dissolution
-
Water Content
-
-
Data Evaluation: Compile and analyze the data. Assess trends over time. If a "significant change" (e.g., >5% drop in assay, failure to meet acceptance criteria for impurities or dissolution) is observed in the accelerated study, an intermediate study must be initiated.[5]
Visualization of the Stability Study Workflow
Caption: Workflow for a typical pharmaceutical stability study.
Analytical Methodologies for Stability Assessment
Stability-Indicating Methods (SIAMs)
A stability-indicating method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance or product over time. The method must be able to accurately measure the active ingredient(s) and resolve them from any degradation products, process impurities, and excipients.
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses of stability testing.[20] When coupled with a detector like a UV or photodiode array (PDA) detector, these techniques can separate, identify, and quantify the API and its degradation products with high specificity and precision.
Other Essential Tests
-
Dissolution: For solid oral dosage forms, dissolution testing measures the rate at which the API is released from the product. Changes in the physical properties of the drug product during storage can impact the dissolution rate and, consequently, its bioavailability.
-
Water Content: Often measured by Karl Fischer titration, this is critical for products susceptible to hydrolysis.
-
Physical Appearance: A simple but important test, noting any changes in color, odor, or physical form.
-
Sterility: For parenteral products, sterility testing must be performed initially and at the end of the proposed shelf-life to ensure the container closure system maintains product integrity.[8][22]
Shelf-Life Determination and Extrapolation
The expiration date is the time during which the drug product is expected to remain within its approved shelf-life specifications, provided it is stored under the recommended conditions.[1]
Statistical Approaches for Shelf-Life Estimation
As per ICH Q1E, statistical analysis of stability data is required to determine a shelf-life.[23] The common approach involves:
-
Data Pooling: Assess if the data from the different batches can be pooled. Statistical tests are used to determine if the slopes and intercepts of the degradation curves for each batch are similar.[21] If they are not, the shelf-life is determined by the worst-performing batch.[23]
-
Regression Analysis: Perform a linear regression analysis on the data (e.g., assay vs. time).[24]
-
Confidence Interval: The shelf-life is determined as the time at which the 95% one-sided confidence limit for the mean regression line intersects the product's acceptance criterion (e.g., 90% of label claim for potency).[24][25]
Visualization of Shelf-Life Determination
Caption: Decision process for statistical shelf-life determination.
Optimal Storage Conditions
The data from the stability studies directly informs the recommended storage conditions that will appear on the product label. The goal is to select conditions under which the product will remain stable for the entire shelf-life.
-
Long-Term Data is Key: The primary basis for the storage statement is the real-time, long-term stability data.
-
Excursion Data: Accelerated and intermediate data help to understand the impact of short-term excursions outside of the recommended storage conditions, such as during shipping.[21]
-
Labeling: The expiration date and storage conditions must be prominently displayed on the label as required by regulatory agencies like the FDA.[1]
Conclusion
A scientifically sound and well-executed stability program is indispensable in pharmaceutical development. It is a multifaceted discipline that integrates principles of chemistry, analytical science, and statistics to ensure that every drug product maintains its quality, safety, and efficacy from the moment of manufacture to the point of patient administration. By adhering to the principles and protocols outlined in this guide, and in accordance with global regulatory standards, drug development professionals can confidently establish appropriate shelf-lives and storage conditions, thereby safeguarding patient health and ensuring product success.
References
-
What is a Container Closure System? - DDReg Pharma. URL: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. URL: [Link]
-
Expiration Dating and Labeling – Key Considerations - Freyr Solutions. (2024, September 19). URL: [Link]
-
FDA Expiration Dates for Pharmaceuticals: Rules & Compliance, and Smart Tracking. e-temp. URL: [Link]
-
CHEMICAL STABILITY OF DRUGS - IIP Series. IIP Series. URL: [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. GMP Trends. URL: [Link]
-
Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration. (2014, November 7). URL: [Link]
-
Expiration Dates - Questions and Answers. U.S. Food and Drug Administration. (2025, November 21). URL: [Link]
-
Understanding Container Closure Systems (CCS) for Drug Packaging. West Pharma. (2024, June 25). URL: [Link]
-
Analysis of Drug Stability and Chemical Degradation - Walsh Medical Media. (2022, April 29). URL: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). URL: [Link]
-
FDA Expiration Date Requirements - Registrar Corp. (2022, June 6). URL: [Link]
-
DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (2019, April 1). URL: [Link]
-
Closures for Pharmaceutical Preparations: A Review of Design and Test Considerations. IVT Network. (2020, November 12). URL: [Link]
-
Safety and Quality in Drug Product Containers and Closures: - BioBoston Consulting. (2024, December 6). URL: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010, October 9). URL: [Link]
-
Q1A(R2) Guideline - ICH. (2010, February 2). URL: [Link]
-
Quality Guidelines - ICH. URL: [Link]
-
A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. ResearchGate. URL: [Link]
-
Determination of Shelf-Life from Stability Data: From Replicates or from Averages? Springer. (2024, June 11). URL: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025, June 24). URL: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. (2020, November 12). URL: [Link]
-
Development of validated stability-indicating assay methods--critical review - PubMed. (2002, June 15). URL: [Link]
-
Statistical analysis of stability data: Determination of shelf-life of pharmaceutical products. ResearchGate. URL: [Link]
-
Stability Programs: A Guide to Design, Data & Shelf Life - IntuitionLabs.ai. URL: [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (2018, August 24). URL: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. International Journal of Scientific Development and Research. URL: [Link]
-
FDA Stability Testing Regulations For Pharmaceuticals | BioBoston Consulting. (2024, November 25). URL: [Link]
-
Impact of Container Closure on Drug Safety - American Pharmaceutical Review. (2020, February 27). URL: [Link]
-
Guideline on stability testing for applications for variations to a marketing authorisation. European Medicines Agency. (2025, December 11). URL: [Link]
-
Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer and RP-HPLC. Scholars Research Library. URL: [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained - Academically. (2025, December 12). URL: [Link]
-
Stability Testing Of Drug Products In The US 2021 - CPT Labs. URL: [Link]
-
Real-time and accelerated storage stability studies. World Health Organization. URL: [Link]
-
In-Use Stability Studies for Multi-Dose Products (Part 1: EMA) - StabilityHub. (2021, August 10). URL: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. URL: [Link]
-
STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. World Journal of Pharmacy and Pharmaceutical Sciences. (2017, October 12). URL: [Link]
-
Stability Testing for Pharmaceuticals & More - Parameter - Humidity Control. (2023, February 22). URL: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30). URL: [Link]
-
Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. The FDA Group. (2025, June 25). URL: [Link]
-
STABILITY AND SHELF LIFE. PharmaTutor. URL: [Link]
-
EMA: Update on the Guideline “Stability Testing for Variations” - GMP Publishing. (2025, December 19). URL: [Link]
-
Analyzing Data from Stability Studies - STATGRAPHICS. (2021, January 28). URL: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. URL: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. URL: [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). URL: [Link]
Sources
- 1. Expiration Dating and Labeling – Key Considerations - Freyr [freyrsolutions.com]
- 2. ijpsr.com [ijpsr.com]
- 3. iipseries.org [iipseries.org]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. onyxipca.com [onyxipca.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. What is a Container Closure System? [ddregpharma.com]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. extranet.who.int [extranet.who.int]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. pharmainfo.in [pharmainfo.in]
- 20. ajpaonline.com [ajpaonline.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. biopharminternational.com [biopharminternational.com]
- 23. intuitionlabs.ai [intuitionlabs.ai]
- 24. pharmtech.com [pharmtech.com]
- 25. statgraphics.com [statgraphics.com]
Application Note: Recrystallization and Purification Strategies for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Objective: To establish a self-validating, thermodynamically driven purification protocol to achieve >99.5% HPLC purity for a highly lipophilic secondary amine.
Introduction & Physicochemical Rationale
When dealing with heavily substituted phenethylamine derivatives such as Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine , the primary purification hurdle is the compound's physical state. The combination of the 4-fluorophenyl ring, the isopentyl backbone, and the N-ethyl group creates a highly flexible, lipophilic structure. Consequently, the entropic penalty for crystallization is too high for the free base, rendering it a viscous oil at ambient conditions.
To establish a self-validating purification system, we must first convert the free base into a crystalline salt, thereby introducing strong intermolecular coulombic forces that drive rigid lattice formation[1]. The hydrochloride (HCl) salt is the industry standard for such compounds. Because the secondary amine possesses a pKa of approximately 10.2, the use of HCl (pKa ≈ -7) provides a ΔpKa of >17. This far exceeds the >2 unit threshold required for complete, stable proton transfer and prevents disproportionation during storage[2].
Solvent Selection Strategy: Thermodynamics & Kinetics
The HCl salt of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine exhibits amphiphilic characteristics: a highly polar ionic headgroup (
-
Primary Solvents (High Dielectric): Lower alcohols such as Ethanol (EtOH) and Isopropanol (IPA) are ideal. Their hydroxyl groups hydrogen-bond with the chloride counterion, while their short alkyl chains solvate the lipophilic core, providing high solubility at elevated temperatures.
-
Anti-Solvents (Low Dielectric): Non-polar organics like Diethyl Ether or Heptane act as anti-solvents. Introducing these to the primary solvent drastically lowers the dielectric constant of the medium, forcing the ionic pairs to aggregate and precipitate[4].
Caption: Thermodynamic decision tree for solvent selection in amine salt crystallization.
Quantitative Data: Solubility Matrix
To design the anti-solvent protocol, we must evaluate the solubility gradient across different dielectric environments. The table below outlines the empirical solubility profile used to establish the EtOH/Diethyl Ether binary system.
| Solvent | Dielectric Constant (ε) | Solubility at 5°C (mg/mL) | Solubility at 60°C (mg/mL) | Role in Crystallization |
| Ethanol (EtOH) | 24.5 | 45 | >350 | Primary Solvent |
| Isopropanol (IPA) | 18.3 | 20 | 180 | Primary Solvent |
| Ethyl Acetate (EtOAc) | 6.0 | <5 | 35 | Weak Anti-Solvent |
| Diethyl Ether | 4.3 | <1 | <5 | Strong Anti-Solvent |
| Heptane | 1.9 | <0.1 | <0.5 | Wash / Strong Anti-Solvent |
Note: Solubility values are empirical approximations based on structurally homologous lipophilic amine hydrochlorides.
Experimental Protocols
Protocol A: In Situ Salt Formation & Primary Isolation
-
Dissolution: Dissolve the crude Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine free base (1.0 eq) in anhydrous Isopropanol (5 volumes).
-
Causality: Anhydrous conditions are critical to prevent the formation of pharmaceutical hydrates, which can complicate the polymorphic profile, alter solubility, and trap water within the crystalline lattice[5].
-
-
Acidification: Slowly add 1.05 equivalents of HCl in IPA (5M) dropwise under continuous stirring at 0°C.
-
Causality: The exothermic nature of salt formation can lead to localized thermal degradation; external cooling ensures a controlled reaction.
-
-
Precipitation: Add cold Heptane (10 volumes) dropwise to crash out the crude HCl salt.
-
Isolation: Filter via a Büchner funnel and wash with cold Heptane. Dry under vacuum at 40°C until constant weight is achieved.
Protocol B: Binary Anti-Solvent Recrystallization (EtOH / Diethyl Ether)
This self-validating protocol is designed to upgrade the crude salt to >99.5% purity by strictly controlling nucleation kinetics.
-
Primary Dissolution: Suspend the crude HCl salt in Ethanol (3 volumes). Heat to 60°C under reflux until complete dissolution occurs.
-
Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask.
-
Causality: This removes insoluble impurities and dust particles that act as rogue nucleation sites, ensuring that subsequent crystallization is driven purely by the thermodynamic properties of the API[3].
-
-
Anti-Solvent Titration: Maintain the filtrate at 40°C. Slowly add Diethyl Ether (9 volumes) dropwise at a rate of 0.1 volumes/minute until the solution becomes persistently turbid (reaching the cloud point).
-
Causality: Rapid addition of anti-solvent causes localized supersaturation, leading to amorphous precipitation and the occlusion of solvent/impurities within the solid[4].
-
-
Controlled Cooling & Aging: Cool the suspension from 40°C to 4°C at a linear ramp rate of 0.5°C/min. Age the slurry at 4°C for 2 hours.
-
Causality: A slow, linear cooling ramp maximizes the metastable zone width (MSZW), promoting the growth of large, high-purity macroscopic crystals rather than fine, difficult-to-filter particulates.
-
-
Isolation & Drying: Filter the purified crystals under vacuum. Wash the filter cake with 2 volumes of chilled Diethyl Ether to displace any residual mother liquor. Dry in a vacuum oven at 40°C until consecutive weighings (2 hours apart) show <0.1% mass variance (Self-validation step).
Caption: Step-by-step experimental workflow for binary anti-solvent recrystallization.
References
1.[1] Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology (pharmtech.com). URL:[Link] 2.[2] Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews (unito.it). URL:[Link] 3.[5] Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (nih.gov). URL:[Link] 4.[4] Kurup, M., & Raj R., A. (2018). Antisolvent Crystallization: A Novel Approach to Bioavailability Enhancement. ResearchGate. URL:[Link] 5.[3] Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development (acs.org). URL:[Link]
Sources
Application Note: Strategic Derivatization of Secondary Amines for LC-MS and GC-MS
Abstract
Secondary amines (
The Secondary Amine Challenge
Direct analysis of secondary amines is often compromised by:
-
Poor Retention: High polarity leads to elution in the void volume on Reverse-Phase LC (RPLC).
-
Lack of Chromophores: Most aliphatic secondary amines (e.g., proline, desloratadine) are invisible to UV/Vis detectors.
-
Peak Tailing: Interaction with free silanols in GC columns and LC stationary phases causes severe peak asymmetry.
Derivatization solves these by substituting the protic hydrogen with a non-polar, detectable moiety. However, the steric hindrance of the two alkyl groups requires reagents with high electrophilicity and optimized reaction thermodynamics.
Reagent Compatibility & Selection Matrix
Liquid Chromatography (LC-UV/Fluorescence/MS)
For LC applications, the gold standards are Dansyl Chloride (DNS-Cl) and 9-Fluorenylmethyl chloroformate (FMOC-Cl) .
| Feature | Dansyl Chloride (DNS-Cl) | FMOC-Cl |
| Target Mechanism | Sulfonylation ( | Acylation (Carbamate formation) |
| Reaction pH | Strictly Basic (pH 9.5–10.0) | Basic (pH 8.0–9.0) |
| Kinetics | Slow (30–60 min at elevated temp) | Fast (< 5 min at RT) |
| Stability | High (Stable derivatives) | Moderate (Hydrolysis products interfere) |
| Detection | Fluorescence (Ex 340/Em 525), MS+ | Fluorescence (Ex 260/Em 315), UV, MS+ |
| Critical Drawback | Acid byproduct (Dansyl-OH) interferes; requires cleanup. | Excess reagent is highly fluorescent; MUST be quenched/extracted. |
Gas Chromatography (GC-MS)
For GC, Silylation is the dominant strategy.[1] The goal is to replace the active proton with a trimethylsilyl (TMS) group.[2]
| Feature | MSTFA | BSTFA |
| Volatility | High (Byproduct is volatile) | Moderate |
| Steric Power | Moderate | High (often used with 1% TMCS) |
| Moisture Sensitivity | Extreme (Hydrolyzes instantly) | Extreme |
| Best For | Trace analysis (solvent peak separation) | Sterically hindered amines |
Mechanistic Workflows & Decision Trees
The following diagram illustrates the decision logic for reagent selection based on the analytical platform and sample constraints.
Caption: Decision tree for selecting derivatization reagents based on analytical constraints.
Detailed Experimental Protocols
Protocol A: Dansyl Chloride Derivatization (LC-MS/Fluorescence)
Best for: Biogenic amines, drug metabolites in plasma.
Scientific Rationale:
Dansyl chloride requires a deprotonated amine to act as a nucleophile.[3] The pKa of secondary amines is typically 10–11. Therefore, the buffer pH must be near 10 to ensure a sufficient population of uncharged amine (
Reagents:
-
Buffer: 0.1 M Sodium Carbonate (
), pH 10.0. -
Reagent: Dansyl Chloride (5 mg/mL in Acetone).[4] Freshly prepared.
-
Quench: 5% Ammonium Hydroxide or Proline solution.
Step-by-Step Procedure:
-
Sample Prep: Mix 100 µL of sample (aqueous/extract) with 100 µL of Carbonate Buffer (pH 10) .
-
Self-Validation: Check pH with a micro-strip. If pH < 9.5, the reaction yield will drop significantly.
-
-
Reaction: Add 100 µL of Dansyl Chloride solution . Vortex vigorously for 30 seconds.
-
Incubation: Heat at 60°C for 45 minutes in a dark heating block (Dansyl is light-sensitive).
-
Visual Check: The solution should turn pale yellow. If it goes clear, the reagent is exhausted (hydrolyzed); add more.
-
-
Quenching: Add 50 µL of 5% Ammonium Hydroxide . Incubate for 10 min.
-
Why: This reacts with excess Dansyl-Cl to form Dansyl-Amine, preventing it from damaging the LC column or interfering with the baseline.
-
-
Cleanup (Optional but Recommended): Centrifuge at 10,000 x g for 5 min. Inject the supernatant.
Protocol B: Silylation with MSTFA (GC-MS)
Best for: Volatile amines, metabolomics.
Scientific Rationale: Silylation replaces active hydrogens with a trimethylsilyl (TMS) group.[1][2] Secondary amines are less reactive than hydroxyls. We use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) because its byproduct (N-methyltrifluoroacetamide) is extremely volatile, eluting before most analytes, preventing solvent-tailing interference [2].
Reagents:
-
Solvent: Anhydrous Pyridine or Acetonitrile (Water < 50 ppm).
-
Reagent: MSTFA (pure).
-
Catalyst (Optional): TMCS (Trimethylchlorosilane) added at 1% v/v to MSTFA.[2]
Step-by-Step Procedure:
-
Drying (CRITICAL): Evaporate the sample to complete dryness under a stream of nitrogen.
-
Self-Validation: Any visible droplet of water will kill the reaction. The vial must look "dusty" dry.
-
-
Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex to dissolve the residue.[5]
-
Derivatization: Add 50 µL of MSTFA .
-
Note: If the amine is bulky (e.g., adjacent to a ring structure), use MSTFA + 1% TMCS.
-
-
Incubation: Cap tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .
-
Cool & Inject: Cool to room temperature and inject directly into GC-MS.
-
Warning: Do not store for >24 hours. Moisture ingress will hydrolyze the TMS derivatives back to the native amine.
-
Troubleshooting & Validation
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Dansyl) | pH too low (< 9.[3]0) | Increase buffer strength or adjust pH to 10.0. |
| Precipitate (Dansyl) | Reagent insoluble in aqueous buffer | Increase organic ratio (Acetone/Acetonitrile) to 50%. |
| No Peaks (GC-Silylation) | Moisture contamination | Dry sample longer; use fresh ampule of MSTFA. |
| Double Peaks (GC) | Incomplete derivatization | Increase reaction time/temp; add 1% TMCS catalyst. |
The "Internal Standard" Rule
Never rely on external calibration alone for derivatization. Reaction efficiency varies with matrix composition.
-
Protocol: Spike the sample with a stable isotope-labeled analog (e.g.,
-Proline) before derivatization. -
Logic: Any variation in reaction yield affects the analyte and the IS equally, canceling out the error.
References
-
BenchChem. (2025).[3][4][6][7] A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics. Retrieved from
-
Sigma-Aldrich (Merck). Derivatization of Drug Substances with MSTFA. AnalytixNotes. Retrieved from
-
National Institutes of Health (NIH). Targeted quantification of amino acids by dansylation. PMC Methods. Retrieved from
-
Journal of Chromatography A. (2020). Comparative study of five different amine-derivatization methods. Retrieved from
Sources
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling and Disposal Procedures for Fluorinated Organic Compounds
Part 1: Executive Directive & Scientific Rationale
The "Fluorine Factor" in Drug Development
Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol). This stability confers metabolic resistance to drug candidates but creates significant challenges for waste management.
The Core Hazard: Unlike standard organic waste, fluorinated compounds do not simply combust into CO₂ and H₂O. Upon thermal decomposition (incineration), they generate Hydrogen Fluoride (HF) and, in the case of per- and polyfluoroalkyl substances (PFAS), recalcitrant fluorocarbons (CF₄, C₂F₆) that act as potent greenhouse gases.[1]
Scope of Protocol
This guide covers three classes of Fluorinated Organic Compounds (FOCs):
-
Fluorinated Solvents: (e.g., Trifluoroacetic acid (TFA), Hexafluoroisopropanol (HFIP)).
-
Fluorinated Reagents: (e.g., Selectfluor, DAST).
-
PFAS/Persistent Compounds: Long-chain fluorinated molecules requiring specific destruction parameters (EPA Interim Guidance 2024 compliance).
Part 2: Operational Handling Protocols
Chemical Compatibility & Storage
Standard laboratory glassware is generally safe for neutral fluorinated organics. However, acidic fluorinated compounds (like TFA) or reagents prone to hydrolysis (like DAST) can generate HF, which etches glass and compromises structural integrity.
Protocol 1: Container Selection Matrix
-
Glass (Borosilicate): Acceptable for stable, neutral fluorinated aromatics/aliphatics.
-
Plastic (HDPE/PP): Mandatory for acidic fluorinated compounds (TFA, HF-pyridine) to prevent etching.
-
Fluoropolymers (PFA/FEP): Required for high-purity storage or extreme corrosives.
| Material | Compatibility with Neutral FOCs | Compatibility with Acidic FOCs (HF generating) | Max Temp |
| Borosilicate Glass | Excellent | Forbidden (Etching risk) | 500°C |
| HDPE (High-Density Polyethylene) | Good | Excellent | 120°C |
| PTFE (Teflon) | Excellent | Excellent | 260°C |
| Stainless Steel (316L) | Good | Poor (Pitting corrosion) | >800°C |
Personal Protective Equipment (PPE) & Exposure Control
Fluorinated solvents often possess high vapor pressures and unique skin permeation properties.
-
Glove Selection: Standard latex gloves are insufficient. Use Nitrile (minimum 8 mil) or Laminate (Silver Shield) gloves for handling halogenated solvents like HFIP.
-
Inhalation: All handling must occur within a certified fume hood operating at face velocity >100 fpm.
-
Emergency Neutralization: A tube of 2.5% Calcium Gluconate gel must be present at the workstation whenever reagents capable of releasing HF (e.g., DAST, Deoxo-Fluor) are handled.
Part 3: Waste Segregation & Disposal Logic
The Segregation Imperative
Never mix fluorinated waste with non-halogenated organic solvents.
-
Corrosion Risk: Combustion of mixed waste containing FOCs produces HF gas in the incinerator, which corrodes standard firebrick and metal linings unless the facility is specifically designed for halogens (Scrubbers).
-
Regulatory Compliance: PFAS compounds require higher incineration temperatures (>1100°C) than standard organics (850°C) to ensure complete destruction of the C-F bond.
Workflow Visualization: Waste Segregation
The following diagram illustrates the decision logic for segregating fluorinated waste streams to ensure compliance with EPA 2024 Interim Guidance.
Figure 1: Decision logic for segregating fluorinated waste streams. Accurate identification of PFAS vs. standard fluorinated solvents is critical for downstream destruction efficiency.
Destruction Protocol (Thermal Oxidation)
For the final destruction of FOCs, the facility must employ a two-stage combustion process with rapid quenching and acid scrubbing.
Mechanism of Destruction:
Critical Control Points (CCP):
-
Temperature: Must exceed 1100°C with a residence time >2 seconds to prevent formation of Products of Incomplete Combustion (PICs) like CF₄.
-
Scrubbing: The exhaust gas must pass through a wet scrubber (NaOH or Ca(OH)₂) to capture HF gas.
-
Reaction:
-
Note:
(Calcium Fluoride) is an insoluble solid that can be landfilled safely.
-
Figure 2: The thermal destruction lifecycle of fluorinated compounds. The scrubber stage is non-negotiable to prevent atmospheric release of HF.
Part 4: Self-Validating Compliance System
To ensure "Trustworthiness" in your workflow, implement this Waste Stream Validation Checklist before any container leaves the lab.
| Validation Step | Action | Logic/Causality |
| 1. pH Verification | Dip test waste container. | If pH < 3: Potential HF generation. Must use HDPE container and label "Acidic/Corrosive." |
| 2. Phase Check | Visually inspect for layers. | Fluorinated solvents (e.g., perfluorohexane) are often denser than water and immiscible. Biphasic waste requires specific incinerator injection nozzles. |
| 3. PFAS Screen | Check CAS against EPA List. | If positive, label "PFAS - High Temp Destruction Required." Failure to flag this may result in incomplete destruction at standard facilities. |
| 4. Cap Integrity | Check liner material. | Ensure cap liner is PTFE-faced. Standard pulp/poly liners may degrade under FOC vapors, causing leaks. |
References
-
US Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[2][3][4][5] Version 2.
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Fluorides. 29 CFR 1910.1000.[6]
-
[Link]
-
- Thermo Fisher Scientific. (2023). Labware Chemical Resistance Reference Guide. (Validating plastic vs.
-
American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (Grounding for HF safety).
-
[Link]
-
Sources
- 1. nilu.com [nilu.com]
- 2. epa.gov [epa.gov]
- 3. montrose-env.com [montrose-env.com]
- 4. actagroup.com [actagroup.com]
- 5. McCoy Review: Interim Guidance on Destruction and Disposal of PFAS and PFAS-Containing Materials [mccoyseminars.com]
- 6. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered secondary amines. The synthesis of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine via reductive amination presents a classic chemical hurdle: balancing the slow kinetics of imine formation against the competing reduction of the starting ketone[1].
This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to directly address the specific steric and electronic factors of this molecule, providing a field-proven, self-validating protocol to maximize your isolated yield.
Mechanistic Workflow & Reaction Pathway
The target molecule features an alpha-isopropyl group (the 3-methyl moiety) adjacent to the reactive carbonyl center. This creates significant steric bulk, which impedes the nucleophilic attack of ethylamine. Understanding the causality of the competing pathways is critical to optimizing the yield[2].
Caption: Reaction pathway illustrating the competition between imine formation and premature ketone reduction.
Yield Optimization Data
Direct one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard for many aldehydes and unhindered ketones[1]. However, for 1-(4-fluorophenyl)-3-methylbutan-2-one, the steric hindrance causes imine formation to stall. Consequently, the mild STAB reagent eventually reduces the unreacted ketone, leading to poor yields[3].
The table below summarizes our internal quantitative data comparing different synthetic strategies for this specific substrate:
| Reaction Strategy | Reducing Agent | Additive / Lewis Acid | Solvent | Imine Conversion | Alcohol Byproduct | Isolated Amine Yield |
| One-Pot Direct | STAB (1.5 eq) | Acetic Acid (1.0 eq) | DCE | ~45% | >30% | 35 - 40% |
| One-Pot Direct | NaBH3CN (1.5 eq) | None (pH 5 buffer) | MeOH | ~60% | ~20% | 50 - 55% |
| Two-Step Indirect | NaBH4 (1.5 eq) | Ti(OiPr)4 (1.5 eq) | THF/EtOH | >95% | <5% | 85 - 90% |
Troubleshooting FAQs
Q1: Why am I seeing a large amount of 1-(4-fluorophenyl)-3-methylbutan-2-ol (the alcohol byproduct) instead of my target amine? A: This is a kinetic issue caused by premature reduction[3]. The alpha-isopropyl group on your starting ketone creates severe steric hindrance, drastically slowing down the nucleophilic attack of ethylamine. If you use a one-pot method, the reducing agent (even a mild one like STAB) is present while the ketone is still unreacted. Over time, the hydride reduces the ketone to the alcohol. Solution: Switch to a two-step protocol. Force the imine formation to completion before introducing any hydride source.
Q2: My imine conversion is stalling at 50%, even with extended reaction times. How can I drive it to completion? A: There are two causal factors here: water generation and reagent volatility.
-
Condensation generates water, which pushes the equilibrium back toward the starting ketone.
-
Ethylamine has a boiling point of 16.6 °C. In a standard setup, it evaporates out of the solvent. Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)4). It acts as both a Lewis acid to activate the hindered ketone and an irreversible water scavenger (forming TiO2). To combat volatility, use a commercially available 2.0 M solution of ethylamine in THF, and run the imine formation in a sealed pressure flask.
Q3: I used Ti(OiPr)4 as suggested, but during the aqueous workup, my reaction turned into a thick, unfilterable white emulsion. How do I recover my product? A: This is a classic hallmark of titanium-mediated reactions. When Ti(OiPr)4 is quenched with water, it forms highly hydrated, gelatinous titanium dioxide (TiO2) species that trap your product and ruin phase separation. Solution: Do not perform a standard liquid-liquid extraction immediately. Instead, quench the reaction by adding a minimal, precise amount of water (or 1M NaOH), stir vigorously for 15 minutes until a granular white precipitate forms, and filter the entire mixture through a pad of Celite. Wash the Celite cake thoroughly with ethyl acetate. The filtrate will now separate cleanly.
Validated Experimental Protocol: Two-Step Titanium-Mediated Reductive Amination
This self-validating protocol utilizes a two-step approach to entirely bypass the premature reduction of the ketone[3].
Step 1: Imine Formation (Strictly Hydride-Free)
-
Setup: To an oven-dried, heavy-walled pressure flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 equivalent).
-
Amine Addition: Add a 2.0 M solution of Ethylamine in THF (2.5 equivalents). Note: The excess compensates for any minor volatilization and drives the equilibrium.
-
Activation: Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equivalents) via syringe under a nitrogen atmosphere.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 12–16 hours.
-
Validation Check: Remove a 10 µL aliquot, quench it into 1 mL of Methanol containing a pinch of NaBH4, and analyze via GC-MS. You should observe >95% conversion to the amine mass (m/z = 209) with <5% starting ketone. Do not proceed to Step 2 until conversion is confirmed.
Step 2: Reduction
-
Preparation: Unseal the flask and cool the reaction mixture to 0 °C using an ice-water bath.
-
Hydride Addition: Carefully add absolute Ethanol (equal volume to the THF used) to serve as a protic solvent for the reduction.
-
Reduction: Add Sodium borohydride (NaBH4) (1.5 equivalents) in small portions over 15 minutes to control hydrogen evolution[3].
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
Step 3: Specialized Workup
-
Quench: Cool the mixture back to 0 °C. Slowly add 1.0 M aqueous NaOH (approximately 2 mL per gram of Ti(OiPr)4 used).
-
Granulation: Stir vigorously for 15–30 minutes. The gelatinous mixture will transition into a suspension of granular white solids.
-
Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake generously with Ethyl Acetate (3 × 20 mL).
-
Isolation: Transfer the clear filtrate to a separatory funnel. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine. Purify via flash chromatography (DCM:MeOH) or by forming the hydrochloride salt.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[1]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[2]
-
BenchChem Scientific Team. (2025). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination. BenchChem.[3]
Sources
Technical Support Center: Impurity Profiling & Troubleshooting for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
The following technical guide is designed for researchers and process chemists involved in the synthesis and purification of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine (CAS: 1179968-63-8). It addresses the specific challenges arising from the steric bulk of the 3-methylbutan-2-yl scaffold and the stability of the 4-fluorophenyl moiety.[1][2]
Executive Summary & Compound Context[1][2][3][4]
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is a sterically hindered secondary amine often synthesized via reductive amination.[1][2] Its structural complexity—specifically the bulky 1,2-dimethylpropyl (3-methylbutan-2-yl) group adjacent to the nitrogen—creates a unique impurity profile compared to linear phenethylamines.[1][2]
The primary synthetic route typically involves the reductive amination of 1-(4-fluorophenyl)-3-methylbutan-2-one with ethylamine.[1][2] The steric hindrance at the carbonyl center significantly retards imine formation, leading to specific "unreacted" and "reduction-only" impurities that are less common in unhindered systems [1].[1][2]
Key Chemical Properties
| Property | Specification |
| IUPAC Name | N-Ethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine |
| Molecular Formula | C₁₃H₂₀FN |
| Molecular Weight | 209.30 g/mol |
| Chiral Center | C2 (Amine attachment point) |
| Key Challenge | Steric hindrance at C2 promotes ketone reduction over amination.[1][2][3][4] |
Critical Impurity Profile
The following impurities are the most statistically probable by-products based on the reductive amination pathway of sterically hindered ketones.
Impurity A: The "Reduction" By-product
-
Origin: Direct reduction of the starting ketone by the hydride source (e.g., NaBH₄, STAB) before the imine is fully formed.[1][2] Due to the steric bulk of the isopropyl group at C3, imine formation is slow, allowing the reducing agent to attack the ketone preferentially if conditions are not optimized [2].[1][2]
-
Identification:
Impurity B: The "Starting Material"
-
Origin: Incomplete conversion due to equilibrium limitations or insufficient reducing agent.[1][2] Also formed by hydrolysis of the intermediate imine during aqueous workup.[1][2]
-
Identification:
Impurity C: The "Des-Fluoro" Analog
-
Origin: Hydrogenolysis of the C-F bond.[1][2] This is rare with borohydride reagents but a common risk if using Catalytic Hydrogenation (Pd/C) at elevated temperatures or pressures [3].[1]
-
Identification:
Impurity D: The "Bis-Alkylated" Amine[1][2]
-
Name: N,N-Diethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine[1][2]
-
Origin: Over-alkylation.[1][2] While steric hindrance makes this difficult, it can occur if high temperatures and excess ethyl halide/sulfate are used instead of reductive amination.[1]
-
Identification:
Visualizing the Impurity Pathways
The following diagram maps the formation of the target compound alongside its critical impurities. Note the central role of the Imine Intermediate ; its stability determines the ratio of Product to Impurity A.[1][2]
Figure 1: Reaction pathway showing the competition between imine formation and direct ketone reduction.[1][2]
Troubleshooting & FAQs
Q1: My LC-MS shows a persistent peak at M+1 (182 Da) that tracks with the starting material. What is it?
Diagnosis: This is likely the Alcohol Impurity (Impurity A) or the Ketone (Impurity B) .[1][2]
-
The Issue: The ketone (MW 180) + H⁺ is 181.[1] The Alcohol (MW 182) + H⁺ is 183.[1][2] If you see mass 181/182, it is likely the Ketone or Alcohol.[1][2]
-
Root Cause: The steric bulk of the 3-methylbutan-2-yl group prevents the ethylamine from attacking the ketone effectively.[1][2] If you add the reducing agent (e.g., NaBH₄) too quickly, it reduces the unreacted ketone to the alcohol.[1][2]
-
Solution: Pre-form the imine. Stir the ketone and ethylamine (with a Lewis acid catalyst like Ti(OiPr)₄ or molecular sieves) for 12–24 hours before adding the reducing agent [4].
Q2: I am using Pd/C for hydrogenation, and the Fluorine signal is disappearing.
Diagnosis: Defluorination (Impurity C).
-
The Issue: Aromatic C-F bonds are generally stable, but in the presence of Pd/C and hydrogen, especially if the ring is electron-deficient or if temperatures are high (>40°C), hydrogenolysis can occur.[1][2]
-
Solution: Switch to a milder catalyst such as Pt/C (Platinum on Carbon) or Raney Nickel , which are less prone to dehalogenation under standard conditions.[1][2] Alternatively, use hydride reagents (NaBH(OAc)₃) instead of catalytic hydrogenation.[1]
Q3: How do I remove the Alcohol Impurity (Impurity A)? It co-elutes with the product.
Diagnosis: Purification difficulty due to similar polarity.
-
The Protocol: Exploiting the basicity of the amine.
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or Ether).[1][2]
-
Extract with 1M HCl . The Amine (Product) will protonate and move to the aqueous layer.[1][2] The Alcohol (Impurity A) and Ketone (Impurity B) are neutral and will remain in the organic layer.[1]
-
Wash the aqueous layer twice with fresh organic solvent to remove traces of neutrals.[1][2]
-
Basify the aqueous layer (pH > 12) with NaOH and extract the pure amine back into organic solvent.[1][2]
-
Standardized Analytical Protocol
Use this method to separate the critical impurities.[1][2]
Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.[1][2] Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1][2] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2] Gradient: 10% B to 90% B over 15 minutes.
| Compound | Approx.[1][2][5][6][3][4][7][8][9][10] Relative Retention Time (RRT) | Key MS Fragment (m/z) |
| Impurity A (Alcohol) | 0.85 | 165 (Loss of OH) |
| Impurity B (Ketone) | 0.92 | 181 [M+H]⁺ |
| Target Product | 1.00 | 210 [M+H]⁺ |
| Impurity D (Bis-ethyl) | 1.15 | 238 [M+H]⁺ |
Note: The alcohol and ketone are less basic and more polar/non-polar depending on pH.[1][2] In acidic mobile phase, the Amine is protonated (more polar) and might elute earlier than expected, but the hydrophobic bulk usually retains it well.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
Gribble, G. W. (1998).[1][2] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1][2] Chemical Society Reviews, 27, 395-404.[1][2] Link
-
Fouquet, E. (2009).[1][2] "C–F Bond Activation: A New Tool for Organic Synthesis."[1][2] Chemistry – A European Journal, 15(46), 12224-12228.[1][2] Link[1][2]
-
Mattson, R. J., et al. (1990).[1][2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.[1][2] Link[1][2]
Disclaimer: This guide is intended for qualified research personnel.[1][2] Always verify CAS numbers and safety data sheets (SDS) before handling fluorinated intermediates.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. PubChemLite - Ethyl(3-methylbutan-2-yl)amine (C7H17N) [pubchemlite.lcsb.uni.lu]
- 8. ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine-1179968-63-8 - Thoreauchem [thoreauchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 1375471-37-6,3-amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Troubleshooting Low Solubility in Aqueous Buffers
Status: Operational Ticket ID: SOL-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Resolving Compound Precipitation and Low Solubility
Introduction: The Solubility Paradox
In drug discovery and biochemical research, solubility is often the "silent killer" of experimental data. A compound that appears soluble in a 10 mM DMSO stock can catastrophically precipitate upon dilution into an aqueous buffer, leading to false negatives in bioassays, clogged microfluidics, or erratic SPR (Surface Plasmon Resonance) data.
This guide moves beyond basic "add more solvent" advice. We treat solubility as a physicochemical system governed by thermodynamics and kinetics.[1] Below is your diagnostic workflow and remediation protocols.
Part 1: Diagnostic Phase (The "Why")
Q1: My compound precipitated immediately upon adding the DMSO stock to the buffer. What happened?
A: You have likely encountered a "Kinetic Solubility Crash." When you dilute a hydrophobic compound from an organic solvent (DMSO) into an aqueous buffer, you create a supersaturated solution. If the concentration exceeds the compound's Kinetic Solubility limit , nucleation occurs rapidly.
-
The Mechanism: DMSO solvates the compound by disrupting water networks. When diluted, the water's high dielectric constant forces hydrophobic molecules to aggregate to minimize free energy.
-
The Diagnostic:
-
Does the precipitate form immediately? (Kinetic crash).
-
Does it form after 24 hours? (Thermodynamic equilibrium reached).
-
Q2: I adjusted the pH, but the solubility didn't change. Why?
A: You may be operating outside the pH-pKa solubility window or dealing with a non-ionizable compound .
According to the Henderson-Hasselbalch equation , the solubility of an ionizable compound (
-
For Acids: Solubility increases as pH > pKa.
-
For Bases: Solubility increases as pH < pKa.
-
The Trap: If your compound is neutral (no ionizable groups) or if the pH adjustment is insufficient to ionize the molecule (e.g., adjusting pH to 6 for a base with pKa 9), solubility will remain at
(intrinsic solubility), which is often negligible for lipophilic drugs.
Q3: Why does my buffer precipitate when I add salt (NaCl)?
A: This is the Common Ion Effect or "Salting Out." Adding strong electrolytes (NaCl, KCl) increases the ionic strength of the solution.
-
Common Ion Effect: If your compound is a salt (e.g., Hydrochloride salt) and you add a buffer containing Chloride ions (PBS), the excess
shifts the equilibrium toward the solid precipitate ( ). -
Salting Out: High ionic strength competes for water molecules, reducing the hydration shell available to solvate your protein or hydrophobic small molecule.
Part 2: Remediation Strategies (The "How")
Strategy A: Buffer Optimization (The First Line of Defense)
Before adding organic co-solvents, optimize the aqueous environment.
| Parameter | Recommendation | Technical Rationale |
| pH Selection | Acids: pH = pKa + 2Bases: pH = pKa - 2 | Ensures >99% ionization, maximizing solubility. |
| Buffer Type | Good: Tris, HEPES, MOPSAvoid: Phosphate (PBS) with Calcium/Magnesium | Phosphate precipitates easily with divalent cations ( |
| Ionic Strength | Keep < 150 mM initially. | Reduces "salting out" risk. Lower salt increases the Debye length, stabilizing some colloids. |
Strategy B: Co-solvent & Excipient Engineering
If pH adjustment is impossible (e.g., physiological assay requirements), use co-solvents.
Q: How much DMSO is too much? A: Most cellular assays tolerate 0.1% - 0.5% DMSO. Biochemical assays may tolerate up to 5%.[2]
-
Protocol: Perform a "Step-wise Dilution." Do not add 100% DMSO stock directly to the buffer. Dilute DMSO stock into an intermediate solvent (e.g., PEG400) before the final aqueous step to reduce the "shock" of polarity change.
Recommended Excipients Table:
| Class | Agent | Working Conc. | Mechanism |
| Co-solvent | DMSO, Ethanol, Glycerol | 0.1 - 5% | Lowers dielectric constant of the solvent mixture. |
| Surfactant | Tween-20, Tween-80 | 0.01 - 0.1% | Forms micelles that encapsulate hydrophobic drugs (critical for SPR/ELISA). |
| Complexing Agent | Hydroxypropyl- | 5 - 20% | Encapsulates hydrophobic moieties in a toroidal cavity. Gold standard for in vivo formulation. |
Part 3: Visualization & Logic Flow
Troubleshooting Decision Tree
Use this logic flow to determine the correct remediation strategy.
Caption: Logical decision tree for diagnosing and resolving compound precipitation events in aqueous media.
Part 4: Validated Experimental Protocols
Protocol 1: The "Golden Standard" Kinetic Solubility Screen
Objective: Determine the concentration limit before precipitation occurs (Kinetic Solubility).
-
Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Pre-Buffer: Aliquot 198 µL of your target aqueous buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.
-
Spike: Add 2 µL of the DMSO stock to the buffer (Final = 100 µM, 1% DMSO). Note: Mix rapidly by pipetting up and down.
-
Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).
-
Readout (Turbidimetry): Measure Absorbance at 620 nm (or use a Nephelometer).
-
Control: Buffer + 1% DMSO (Blank).
-
Threshold: If
above blank, precipitation has occurred.
-
-
Validation: Centrifuge the plate (2000 x g, 10 min), sample the supernatant, and analyze via HPLC-UV to quantify the actual dissolved concentration.
Protocol 2: Cyclodextrin Solubilization Workflow
Objective: Solubilize a highly lipophilic (LogP > 4) compound for animal dosing or sensitive assays.
-
Stock: Prepare 20% (w/v) HP-
-CD in water. Filter sterilize (0.22 µm). -
Compound: Weigh 5 mg of solid compound into a glass vial.
-
Addition: Add 1 mL of the 20% CD solution.
-
Energy Input: Vortex for 1 min, then sonicate in a water bath for 15-30 mins. The solution should turn from cloudy to clear.
-
Equilibration: Shake overnight at RT.
-
Filtration: Filter through a PVDF syringe filter to remove any uncomplexed solid.
References
-
Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. ADMET & DMPK.[3][4]
-
Yalkowsky, S. H., et al. (2015).[4] Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK.[3][4]
-
Di, L., & Kerns, E. H. (2016). Kinetic vs. Thermodynamic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Sources
Technical Support Center: N-Ethylation of Sterically Hindered Substrates
Status: Operational | Topic: Synthetic Organic Chemistry | Ticket: #N-Et-Sterics-001
Executive Summary
N-Ethylation presents a unique challenge compared to N-Methylation. The ethyl group is larger, significantly increasing steric strain in the transition state (
This guide provides three validated workflows to overcome steric hindrance, moving from optimized classical methods to advanced catalytic and multi-step bypass strategies.
Method Selection: Decision Matrix
Before selecting a protocol, evaluate your substrate using the logic flow below to minimize experimental failure.
Figure 1: Decision tree for selecting the optimal N-ethylation strategy based on substrate electronics and steric environment.
Protocol A: The "Cesium Effect" ( Optimization)
Best For: Moderately hindered amines (e.g., isopropylamine derivatives) or anilines.
Mechanism: The large ionic radius of Cesium (
Reagents & Conditions
| Component | Recommendation | Rationale |
| Base | Higher solubility in organic solvents; "Cesium Effect" promotes mono-alkylation. | |
| Electrophile | Ethyl Triflate (EtOTf) or EtI | EtOTf is superior for extremely sluggish nucleophiles; EtI is standard. Avoid EtBr (too slow). |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are mandatory to solvate the cation. |
| Additive | TBAI (Tetrabutylammonium iodide) | 10 mol% phase transfer catalyst if using MeCN. |
Step-by-Step Workflow
-
Dissolution: Dissolve amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add
(1.5 - 2.0 equiv). Stir at RT for 30 mins.[1]-
Note: Ensure
is finely ground/powdered, not granular.
-
-
Addition: Cool to 0°C. Add Ethyl Iodide (1.1 equiv) dropwise.
-
Critical: Do NOT add large excess of EtI; this promotes quaternary salt formation.
-
-
Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C.
-
Warning: Heating >80°C with EtI significantly increases E2 elimination (forming ethylene gas).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol B: Titanium-Mediated Reductive Amination
Best For: Highly hindered amines (e.g., tert-butylamine, adamantylamine). Mechanism: Steric hindrance often prevents imine formation. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine intermediate.
Reagents & Conditions
| Component | Recommendation | Rationale |
| Carbonyl | Acetaldehyde (freshly distilled) | The ethyl source. More reactive than alkyl halides and no elimination risk. |
| Lewis Acid | Activates carbonyl; dehydrating agent. | |
| Reductant | Selective reduction of imine over aldehyde. |
Step-by-Step Workflow
-
Imine Formation: Under Argon, mix amine (1.0 equiv) and
(1.2 - 1.5 equiv) in dry THF. -
Carbonyl Addition: Add Acetaldehyde (1.2 equiv). Stir at RT for 6–12 hours.
-
Observation: The solution often turns slightly yellow/orange.
-
-
Reduction: Dilute with absolute ethanol (or keep in THF). Add
(2.0 equiv) or . Stir for 12 hours.-
Safety: If using Cyanoborohydride, ensure pH is maintained to prevent HCN evolution.
-
-
Quench (Critical): Add water (1 mL) to quench. A white precipitate (
) will form. -
Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.
Protocol C: The Acylation-Reduction Bypass
Best For: "Impossible" sterics where direct alkylation and reductive amination fail.
Mechanism: Converts the nucleophilic attack into an acylation (planar
Step-by-Step Workflow
-
Acylation:
-
Reduction:
-
Dissolve amide in dry THF.
-
Add
(2-3 equiv) or Borane-DMS ( ) at 0°C. -
Reflux for 4–16 hours.
-
-
Workup (Fieser Method for LAH):
-
Cool to 0°C.
-
Add
mL , then mL 15% NaOH, then mL . -
Filter the granular precipitate. The filtrate contains your N-Ethyl amine.
-
Troubleshooting & FAQs
Q1: I am seeing large amounts of starting material and ethylene gas. What happened? Diagnosis: You are experiencing E2 elimination. Solution: The base is deprotonating the Ethyl Iodide instead of the amine attacking it.
-
Fix: Switch to Protocol B (Reductive Amination) . Acetaldehyde cannot undergo E2 elimination in this context.
Q2: Why not use Palladium catalysis (Buchwald-Hartwig) with Ethyl Bromide?
Diagnosis:
-
Exception:Chan-Lam coupling (Protocol D in matrix) using Ethylboronic acid and Cu(OAc)2 is a viable metal-catalyzed alternative for aryl amines.[1]
Q3: My yield with Reductive Amination is low; the imine isn't forming.
Diagnosis: Wet solvents or insufficient activation.
Solution: Ensure you are using
Q4: Can I use Ethanol + Catalyst ("Borrowing Hydrogen")? Answer: Yes, "Borrowing Hydrogen" (using Iridium or Ruthenium catalysts with Ethanol) is an excellent green alternative. However, for highly sterically hindered amines, the high temperatures required (often >100°C) and catalyst steric bulk can make it less effective than the Acylation-Reduction bypass.
References
-
Cesium Effect in N-Alkylation
-
Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron 58.17 (2002): 3329-3347.
-
-
Titanium-Mediated Reductive Amination
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry 55.8 (1990): 2552-2554.
-
-
Chan-Lam with Alkyl Boronic Acids
-
Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[4] Journal of the American Chemical Society 139.13 (2017): 4769-4779.
-
-
Beta-Hydride Elimination Risks
-
Lippert, A. R., et al. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides." Journal of the American Chemical Society 133.38 (2011): 14920–14923.
-
Sources
Technical Support Center: Optimizing Reaction Temperature for Fluorinated Phenyl Derivatives
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperatures in the synthesis of fluorinated phenyl derivatives. As your senior application scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your work.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of temperature in fluorination reactions. Understanding these principles is the first step toward effective troubleshooting.
Q1: Why is temperature such a critical parameter in the fluorination of phenyl rings?
Temperature is the primary lever to control reaction kinetics and thermodynamics. For fluorination reactions, its influence is particularly pronounced for several reasons:
-
Activation Energy (Ea): Many C-F bond-forming reactions have a high activation energy barrier. This is especially true for breaking stable C-H or C-X (where X is a halide or triflate) bonds and for the reductive elimination step in many transition metal-catalyzed processes.[1] Supplying thermal energy is necessary to overcome this barrier and achieve a reasonable reaction rate.
-
Reagent Stability: Fluorinating agents, particularly electrophilic ones like Selectfluor® or nucleophilic ones like DAST, can have limited thermal stability.[2] Exceeding their decomposition temperature can lead to reagent failure, hazardous off-gassing, and the introduction of impurities.
-
Selectivity (Kinetic vs. Thermodynamic Control): In many cases, multiple products can be formed, such as regioisomers (ortho, meta, para) or di/poly-fluorinated species.[1] Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to equilibrate and form the most stable, thermodynamically favored product. Temperature can therefore be a powerful tool to steer the reaction towards the desired isomer.[3]
-
Solubility: The solubility of reagents, catalysts, and substrates is often temperature-dependent. Insufficient temperature may lead to a heterogeneous mixture with poor reaction rates, while excessively high temperatures can cause solvent loss or degradation.
Q2: How does temperature optimization differ between Nucleophilic (SNAr), Electrophilic, and Metal-Catalyzed fluorination?
The optimal temperature strategy is highly dependent on the reaction mechanism.
-
Nucleophilic Aromatic Substitution (SNAr): These reactions typically require high temperatures (often >130 °C) to overcome the energy barrier of the initial nucleophilic attack on the electron-deficient aromatic ring.[2][4] The rate-determining step is the formation of the negatively charged Meisenheimer complex, as this temporarily breaks the ring's aromaticity.[5][6] Because the C-F bond is strong and fluorine is highly electronegative, it strongly activates the ring towards nucleophilic attack, making the addition of the nucleophile, not the elimination of the fluoride, the slow step.[5][6]
-
Electrophilic Aromatic Fluorination: The temperature requirements for these reactions vary widely based on the substrate's nucleophilicity and the reagent's reactivity. Reactions with highly activated rings may proceed at room temperature or below, while less reactive substrates often require heating to 80-120 °C to achieve full conversion.[7][8] The choice between reagents like NFSI and Selectfluor also plays a role, as their reactivity profiles differ.[9]
-
Transition Metal-Catalyzed Fluorination: This is arguably the most complex case. Seminal copper-mediated methods required very high temperatures (≥140 °C) to facilitate the Ar–I oxidative addition step.[4] Similarly, early palladium-catalyzed systems often needed temperatures around 130 °C.[1] However, modern advancements in ligand design have enabled some Pd-catalyzed fluorinations to proceed efficiently even at room temperature by lowering the energy barrier for key steps like C-F reductive elimination.[3][10] Temperature can also be used to control regioselectivity in these systems.[10]
Q3: Can a reaction be too cold? What are the consequences?
Yes, a reaction can be too cold, leading to several undesirable outcomes:
-
No Reaction or Extremely Slow Conversion: If the thermal energy is insufficient to overcome the activation energy, the reaction will not proceed at a practical rate. This is often observed as the recovery of unreacted starting material.[7]
-
"Stalling" of Catalytic Cycles: In metal-catalyzed reactions, a specific step in the cycle might have a higher activation energy. If the temperature is too low, the catalyst can get "stuck" at this stage, effectively halting the turnover.
-
Poor Solubility: As mentioned, reagents may precipitate out of the solution, leading to a failed reaction.
-
Detrimental Lithiation Steps: In certain multi-step sequences, such as those involving lithiation followed by fluorination, active cooling during the lithiation step can actually be detrimental to the process, while cooling the subsequent electrophilic quench is critical.
Part 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've set up my reaction, but after the specified time, I only see starting material and/or baseline impurities. What temperature adjustments should I consider?
This is the most common issue, and temperature is a primary suspect.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Causal Analysis:
-
Insufficient Activation Energy: The most straightforward cause is that the system lacks the energy to overcome the Ea. A systematic increase in temperature is the first logical step. For example, in an electrophilic fluorination using Selectfluor, complete conversion of a benzotriazinone substrate was only achieved after increasing the temperature from reflux in acetonitrile to 120 °C in a sealed tube.[7]
-
Reagent Inactivity at Low Temperature: Some fluorinating agents or catalysts may not be active at lower temperatures. This is distinct from the overall reaction Ea and relates to the specific state or conformation of the reagent itself.
-
Poor Leaving Group (for Nucleophilic Fluorination): While not directly a temperature issue, a poor leaving group will require more thermal energy to be displaced. If you are unable to reach higher temperatures, consider switching to a better leaving group (e.g., triflate instead of bromide) which may allow the reaction to proceed at a lower temperature.[1]
Problem 2: Formation of Impurities and Side Products
Q: My reaction works, but I'm getting significant byproducts, such as regioisomers or products of decomposition. How can temperature help?
This is a problem of selectivity and stability, where temperature plays a key role.
Caption: Interplay between temperature, reaction rate, and selectivity.
Detailed Causal Analysis:
-
Regioisomer Formation: This is common in Pd-catalyzed fluorinations, where undesired isomers can form.[10] The relative energy barriers to form different isomers can be close. Lowering the reaction temperature can often increase the selectivity for the desired product by favoring the pathway with the slightly lower activation energy (kinetic control).[3] For example, in the fluorination of 4-(n-Bu)PhOTf, reducing the temperature revealed a clear dependence on regioisomer formation.[3]
-
Difluorination/Polyfluorination: In electrophilic fluorinations, if the mono-fluorinated product is still electron-rich enough to react further, higher temperatures can provide the activation energy for this subsequent undesired reaction.[1] Lowering the temperature can often mitigate this by stopping the reaction after the first, faster fluorination event.
-
Substrate/Product Decomposition: Fluorinated phenyl derivatives, while often stable, can decompose under harsh conditions. If you observe charring or a complex mixture of unidentifiable products, the temperature is likely too high. The solution is to lower the temperature, even if it requires a significantly longer reaction time.
-
Reaction with Solvent: Some highly reactive fluorinating agents can react with solvents like DMF or DMSO at elevated temperatures.[2] This not only consumes the reagent but also introduces impurities. If this is suspected, switch to a more inert solvent (e.g., toluene, cyclohexane) and re-optimize the temperature.
Table 1: Troubleshooting Summary - Temperature Effects
| Problem | Potential Temperature-Related Cause | Suggested Action |
| Low/No Yield | Insufficient thermal energy to overcome activation barrier. | Gradually increase temperature in 15-20°C increments. |
| Poor solubility of a key component at low temperature. | Increase temperature to achieve a homogeneous solution. | |
| Regioisomer Formation | Reaction is under thermodynamic control, favoring stable isomer. | Lower temperature to favor the kinetically formed product. |
| Decomposition | Temperature exceeds stability of substrate, product, or reagent. | Decrease temperature and increase reaction time. |
| Polyfluorination | Product is reactive enough for a second fluorination event. | Lower temperature to increase selectivity for monofluorination. |
Part 3: Experimental Protocols
To effectively optimize temperature, a systematic approach is required. The following protocols provide a framework for kinetic analysis and temperature screening.
Protocol 1: Kinetic Monitoring of Electrophilic Fluorination by ¹⁹F NMR Spectroscopy
This protocol allows for real-time analysis of reactant consumption and product formation, providing precise data to guide temperature optimization.[9]
Objective: To determine the reaction rate at a given temperature to assess the impact of temperature changes.
Materials and Instrumentation:
-
NMR spectrometer (≥400 MHz) with a variable temperature unit.[9]
-
High-quality NMR tubes (e.g., Wilmad 507).[9]
-
Starting material (e.g., electron-rich phenyl derivative).
-
Electrophilic fluorinating agent (e.g., Selectfluor).
-
Anhydrous, deuterated solvent (e.g., CD₃CN).
-
Internal standard (e.g., benzotrifluoride for ¹⁹F NMR).[9]
-
Thermostatted reaction vessel (if pre-mixing is required).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the starting material and the internal standard in the deuterated solvent in a volumetric flask.
-
Prepare a separate stock solution of the fluorinating agent.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer using a separate solvent sample.
-
Set the probe to the desired experimental temperature (e.g., 40 °C) and allow it to equilibrate.
-
-
Reaction Initiation:
-
In a pre-warmed NMR tube, add a precise volume of the starting material stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0 reference).
-
Swiftly add a known volume of the fluorinating agent stock solution, mix thoroughly, and immediately re-insert the tube into the spectrometer. Record this time as the true t=0.
-
-
Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes). The exact timing will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot concentration vs. time to determine the reaction rate. By repeating this experiment at different temperatures (e.g., 40°C, 50°C, 60°C), you can determine the effect of temperature on the rate constant.
-
Protocol 2: Systematic Temperature Screening Using Parallel Synthesis
Objective: To efficiently identify the optimal reaction temperature by running multiple experiments simultaneously under identical conditions except for temperature.
Materials and Instrumentation:
-
Parallel synthesis reaction block with individual temperature and stirring control for each vessel.
-
Inert atmosphere manifold (e.g., Schlenk line).
-
Standard glassware (vials, syringes, etc.).
-
Analytical equipment for yield/purity determination (e.g., HPLC, GC-MS, or NMR).
Procedure:
-
Reaction Setup:
-
In an inert atmosphere glovebox or using a Schlenk line, add the substrate, catalyst, ligands, and solvent to a series of identical reaction vials.
-
Seal the vials.
-
-
Temperature Profiling:
-
Place the vials in the parallel synthesizer block.
-
Set a different temperature for each vial or for small groups of vials. A good starting range might be 60°C, 80°C, 100°C, 120°C, and 140°C.
-
-
Reaction Initiation:
-
Once all zones have reached their set temperatures, add the final reagent (e.g., the fluoride source or a solution of the fluorinating agent) to each vial via syringe. Start a timer for each vial.
-
-
Workup and Analysis:
-
After a predetermined time (e.g., 18 hours), cool all reactions to room temperature.
-
Quench the reactions appropriately.
-
Take an aliquot from each vial for analysis. Use a method like HPLC or ¹⁹F NMR with an internal standard to accurately determine the conversion, yield, and purity for each reaction temperature.
-
-
Result Interpretation:
-
Plot the yield and purity as a function of temperature. The optimal temperature will be the one that provides the best balance of high yield and minimal byproduct formation.
-
Table 2: Comparison of Fluorination Methods and Typical Temperature Ranges
| Reaction Type | Fluorinating Agent/System | Typical Substrate | Common Temperature Range | Key Considerations |
| Nucleophilic (SNAr) | KF, CsF | Electron-deficient aryl halides/nitroarenes | 100 °C - 220 °C | Requires polar aprotic solvent (DMF, DMSO). High temperatures are standard.[2][4] |
| Electrophilic | Selectfluor®, NFSI | Electron-rich arenes, heterocycles, enolates | 25 °C - 120 °C | Highly substrate-dependent. Mild conditions possible for activated rings.[7][8] |
| Pd-Catalyzed | Pd precatalyst + Ligand + AgF or CsF | Aryl triflates, bromides | 25 °C - 130 °C | Modern ligands can enable room-temperature reactions. Temperature impacts regioselectivity.[1][3][10] |
| Cu-Mediated | Cu(I)/Cu(III) salts + AgF | Aryl iodides, halides | 25 °C - 160 °C | Photochemical methods allow for room-temperature reactions; thermal methods often require high heat.[4] |
References
-
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. DSpace@MIT. Available at: [Link]
- Strategies Towards Challenging Fluorination Reactions. (n.d.). Wiley. This is a book reference and a direct link is not available, but information can be found through academic libraries and publisher websites.
-
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Smith, G. E., & Gouverneur, V. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC. Available at: [Link]
-
Lee, E., & Rovis, T. (2017). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. PMC. Available at: [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Magre, M., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Baxendale, I. R., et al. (2013). Studies of a Diastereoselective Electrophilic Fluorination Reaction Employing a Cryo-Flow Reactor. Durham University. Available at: [Link]
-
McNeill, K., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
-
Shainyan, B. A., et al. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Lee, S., & Sanford, M. S. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Available at: [Link]
-
Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Dove Medical Press. Available at: [Link]
-
Ley, S. V., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Royal Society of Chemistry. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. Available at: [Link]
-
Magritek. (2017). New Publications on Real-Time Reaction Monitoring. Magritek. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Mass Spectrometry Ionization: A Technical Support Center
From the desk of a Senior Application Scientist:
Welcome to the technical support center for mass spectrometry ionization. The ion source is the heart of your mass spectrometer, and its proper function is paramount to achieving high-quality, reproducible data. This guide is designed to provide you with the foundational knowledge and practical steps to diagnose and resolve common ionization issues, ensuring your instrument performs at its peak. We will move from a general diagnostic framework to specific, in-depth troubleshooting for the most common ionization techniques.
General Troubleshooting Framework
Before diving into technique-specific issues, it's crucial to have a systematic approach to troubleshooting. Inconsistent or poor results often stem from a handful of common culprits. A logical, step-by-step diagnostic process can save significant time and prevent unnecessary instrument downtime.
Here is a general workflow to follow when you first encounter an issue:
Caption: A general workflow for diagnosing mass spectrometry ionization issues.
Troubleshooting Guide: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing polar molecules, ranging from small molecules to large proteins. Its sensitivity is highly dependent on the stability of the electrospray, which can be affected by numerous factors.
FAQ 1: Why do I have no signal or extremely low signal intensity in ESI mode?
This is one of the most common and frustrating issues. The cause can range from a simple oversight to a more complex hardware problem.[1][2]
Potential Causes & Solutions:
-
No Stable Spray: The generation of a fine, stable spray is essential for ESI.[3]
-
Clogged Capillary: Sample particulates or precipitated buffers can block the ESI needle.[4][5] Solution: Follow the manufacturer's instructions to inspect and clean or replace the capillary.[6]
-
Improper LC Flow: The liquid flow from the LC is the foundation of the spray. No flow means no spray. Solution: Check your LC system for normal pressure and flow rates. A common issue is a pump losing its prime, especially after being idle.[2]
-
Leaks: A leak in the fluid path before the ESI needle will result in low or no flow reaching the tip. Solution: Systematically check all fittings from the LC to the ion source.
-
-
Instrument & Method Parameters: Incorrect settings can prevent ion generation or transmission.
-
Ion Source Not On: Ensure the spray voltage and gas flows are enabled in the method.
-
Incorrect Polarity: You will not detect a compound that forms positive ions if you are in negative ion mode. Solution: Verify your method is set to the correct ionization polarity for your analyte.
-
Suboptimal Source Parameters: Voltages on the source elements, gas temperatures, and flow rates are critical.[7] Solution: Start with the manufacturer's recommended tune settings or a known good method. Ensure the settings are appropriate for your solvent composition and flow rate.[7][8]
-
-
Contamination: A dirty ion source is a primary cause of sensitivity loss.[9] Non-volatile salts and sample matrix components can accumulate on the sampling cone, capillary, and lenses, impeding ion transmission.[9]
Workflow for "No ESI Signal"
Caption: A step-by-step diagnostic workflow for a "no signal" issue in ESI-MS.
FAQ 2: Why is my ESI signal unstable or sputtering?
An unstable signal, often seen as a "sawtooth" pattern in the total ion chromatogram (TIC), points to an inconsistent spray.[5]
Potential Causes & Solutions:
-
Air Bubbles in the Line: Air bubbles entering the ESI needle will disrupt the spray. Solution: Ensure all solvents are properly degassed. Purge the LC pumps to remove any trapped air.
-
Inconsistent LC Pump Performance: Worn pump seals or faulty check valves can cause pressure fluctuations and an unstable spray. Solution: Monitor the LC pressure trace for fluctuations. Perform routine maintenance on LC pumps.[13]
-
Electrical Issues:
-
Arcing: Visible sparks between the ESI needle and the cone indicate an electrical discharge, which disrupts stable ion formation.[14] This can be caused by an incorrect needle position, high voltage settings, or gas contamination.[14][15] Solution: Turn off the voltage, inspect the needle for damage, and ensure it is positioned correctly. Check gas purity and connections.[14]
-
Corona Discharge: This can occur with high spray voltages, especially in highly aqueous mobile phases, leading to an unstable signal.[7] Solution: Reduce the spray voltage. The appearance of solvent cluster ions can be an indicator of discharge.[7]
-
-
Partial Blockage: A partially clogged needle or transfer line can cause sputtering instead of a complete stoppage. Solution: Perform the same cleaning procedures as for a full blockage.[5]
FAQ 3: Why am I seeing so many adducts (e.g., [M+Na]+, [M+K]+)?
Adduct formation is common in ESI, but excessive or unexpected adducts can complicate spectral interpretation and reduce the intensity of the desired protonated molecule ([M+H]+).
Potential Causes & Solutions:
-
Source Contamination: Sodium ([M+Na]+) and potassium ([M+K]+) are ubiquitous. The primary sources are laboratory glassware, solvents, and even the analyst's hands.[16] Biological samples naturally contain high levels of these salts.[7]
-
Solution 1: Use Plasticware: Whenever possible, use polypropylene vials and containers to minimize leaching of metal ions.[7][16]
-
Solution 2: Improve Sample Cleanup: For complex matrices, use more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove salts.[7][17]
-
Solution 3: Modify Mobile Phase: Adding a source of protons, like 0.1% formic acid, can help outcompete metal ions for the analyte, promoting the formation of [M+H]+.[16] In some cases, adding a small amount of ammonium acetate can also be effective.[18]
-
Table 1: Common ESI Adducts in Positive Ion Mode
| Adduct Ion | Mass Shift (from M) | Common Sources | Mitigation Strategy |
| [M+H]+ | +1.0073 | Desired Ion (Protonation) | Optimize mobile phase pH (e.g., add formic acid) |
| [M+Na]+ | +22.9892 | Glassware, solvents, buffers, sample matrix | Use plasticware, high-purity solvents, add acid.[7][16] |
| [M+K]+ | +38.9632 | Glassware, dust, sample matrix | Use plasticware, maintain clean work area.[16] |
| [M+NH4]+ | +18.0338 | Ammonium-based buffers (e.g., Ammonium Acetate) | Often intentionally used for certain analytes. |
| [M+ACN+H]+ | +42.0338 | Acetonitrile in mobile phase | Can be reduced by optimizing cone voltage. |
Troubleshooting Guide: Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique ideal for large, non-volatile molecules like proteins, peptides, and polymers. Success in MALDI is heavily dependent on the sample preparation step, specifically the co-crystallization of the analyte and the matrix.
FAQ 1: Why do I have low or no signal in my MALDI spectrum?
Potential Causes & Solutions:
-
Poor Crystal Formation: The single most critical factor. If the analyte and matrix do not co-crystallize properly, desorption/ionization will be inefficient.
-
Solution: Re-spot the sample. Experiment with different matrix-to-analyte ratios and different solvents. The "dried-droplet" method is common, but techniques like the "thin-layer" or "sandwich" method may yield better results for your specific analyte.
-
-
Incorrect Laser Power: The laser energy must be sufficient to desorb and ionize the sample but not so high that it causes excessive fragmentation or saturates the detector.[19]
-
Solution: Adjust the laser power. Start below the ionization threshold and gradually increase it until you see a good signal. The optimal power can vary across different spots on the target plate.
-
-
Detector Issues: The detector voltage may be too low, or the detector may be aging and losing sensitivity.
-
Solution: Check the detector voltage settings in your method. If sensitivity has been declining over time, the detector may need to be replaced.
-
-
Matrix Suppression or Analyte Suppression: At certain concentrations, the matrix can suppress the analyte signal, or a high concentration of analyte can suppress the matrix ions and itself.[20]
-
Solution: Experiment with different analyte concentrations and matrix-to-analyte ratios.
-
FAQ 2: Why is my mass resolution poor or are my peaks broad in MALDI?
Poor resolution makes it difficult to distinguish between ions of similar mass-to-charge ratios and leads to inaccurate mass assignments.[19]
Potential Causes & Solutions:
-
Suboptimal Laser Power: Excessively high laser power can lead to peak broadening and a loss of resolution.[19] Solution: Reduce the laser power to the minimum required for a good signal-to-noise ratio.
-
Inhomogeneous Crystal Spot: If the crystals are large and unevenly distributed, the ion extraction process will be inconsistent, leading to broad peaks. Solution: Improve your spotting technique to create smaller, more uniform crystals.
-
Instrument Calibration: The instrument's mass calibration may have drifted. Solution: Perform a fresh calibration using a standard with known masses that bracket your analyte's expected mass.
General Maintenance: Ion Source Cleaning
A clean ion source is fundamental to good performance, regardless of the ionization technique.[11] Contamination is a leading cause of decreased sensitivity, increased background noise, and poor reproducibility.[9][10]
When to Clean: You should clean the source based on symptoms rather than a fixed schedule.[10] Key indicators include:
-
A significant and gradual loss of sensitivity.[21]
-
An increase in background noise or the appearance of unexpected peaks.[21]
-
Failing a system suitability test or calibration.
-
High detector gain required during tuning.[10]
General Cleaning Protocol (Consult Manufacturer's Manual for Specifics):
-
Safety First: Vent the instrument and allow the source to cool completely before handling. Wear appropriate personal protective equipment (PPE), including gloves.
-
Disassembly: Carefully disassemble the front-end components (e.g., curtain plate, orifice, skimmer, ESI capillary, APCI corona needle) as instructed in your instrument's manual.[6][10] Place parts in clean beakers, separating metal components from insulators and ceramics.[10]
-
Cleaning:
-
For routine cleaning, sonicate metal parts sequentially in high-purity solvents like methanol, isopropanol, and water.[10][12]
-
For heavy contamination, a mild abrasive may be necessary. A slurry of aluminum oxide powder in methanol can be used with cotton swabs to gently scrub surfaces.[10] Be aware that this is more abrasive and should be used cautiously.[22]
-
-
Rinsing & Drying: Thoroughly rinse all parts with high-purity solvent to remove any cleaning residue. Dry the parts completely, often by baking them in a low-temperature oven (e.g., 100-150°C) or under a stream of clean nitrogen.[10]
-
Reassembly: Carefully reassemble the source, ensuring all components are correctly aligned.
-
Pump Down & Test: Pump the system down, allow it to stabilize, and then perform a system check or calibration to confirm performance has been restored.
References
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]
-
Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube. Retrieved from [Link]
-
CGSpace. MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
SCIEX. Instrument Front-End Cleaning Procedure For Customers. Retrieved from [Link]
-
Semyonov, A. (2017, April 28). 23 Ion Source Maintenance [Video]. YouTube. Retrieved from [Link]
-
Peele, G. L., & Brent, D. A. Cleaning of mass spectrometer ion sources by electropolishing. Analytical Chemistry. Retrieved from [Link]
-
SCIEX. (2023, January 17). Troubleshooting Common LC Issues on SCIEX Triple Quad™ and QTRAP® Systems. Retrieved from [Link]
-
Waters. Spray from ESI probe is unstable, signal comes in bursts... Retrieved from [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from [Link]
-
Shimadzu. (2024, February 1). LCMS APCI Interface Maintenance Guide: Cleaning and Replacement Procedures for Optimal Performance [Video]. YouTube. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
MtoZ Biolabs. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]
-
ResearchGate. (2016, June 26). Anyone can help with this Mass spec issue? Retrieved from [Link]
-
APCI Ion Source Manual. Retrieved from [Link]
-
Journal of Applied and Natural Science. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
-
Digital Mass Spectrometry. Understanding Electrospray Ionization (ESI) Difficulties. Retrieved from [Link]
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta.
-
LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2014, April 12). Why do I have no signal on my LTQ trap mass spectrometer? Retrieved from [Link]
-
MIT. Electrospray helpful hints. Retrieved from [Link]
- Ho, C. S., et al. (2003).
-
Bitesize Bio. (2025, June 3). Fine-Tune Your MALDI-TOF to Produce Good-looking Mass Spectra. Retrieved from [Link]
- Knochenmuss, R. (2013). MALDI and Related Methods: A Solved Problem or Still a Mystery? Journal of the American Society for Mass Spectrometry.
-
ResearchGate. (2016, November 28). Arcing problem with ESI probe of LC-MS. How to solve it? Retrieved from [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. biotage.com [biotage.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. support.waters.com [support.waters.com]
- 6. youtube.com [youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Electrospray helpful hints [web.mit.edu]
- 9. technologynetworks.com [technologynetworks.com]
- 10. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 11. zefsci.com [zefsci.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. MALDI and Related Methods: A Solved Problem or Still a Mystery? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing bioactivity of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine vs non-fluorinated analogs
[1]
Executive Summary & Chemical Identity
Target Compound: Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine Systematic Name: N-Ethyl-4-fluoro-α-isopropylphenethylamine Class: Fluorinated Amphetamine Homolog / Substituted Phenethylamine[1]
This guide compares the bioactivity of the target compound against its direct non-fluorinated parent (N-Ethyl-α-isopropylphenethylamine ) and standard reference amphetamines.[1] The core distinction lies in two structural modifications:[2]
-
4-Fluoro Substitution: Enhances serotonergic (5-HT) affinity and blocks metabolic para-hydroxylation.[1]
-
α-Isopropyl Backbone (3-methylbutan-2-yl): Introduces significant steric bulk compared to the α-methyl group of standard amphetamines, altering receptor fit and reducing susceptibility to Monoamine Oxidase (MAO) deamination.[1]
Structural Comparison Table
| Feature | Target: 4-F-N-Ethyl-α-iPr-PEA | Analog: Non-Fluorinated (Parent) | Reference: 4-Fluoroamphetamine (4-FA) |
| Aromatic Ring | 4-Fluorophenyl | Phenyl | 4-Fluorophenyl |
| Alpha-Substituent | Isopropyl (-CH(CH₃)₂) | Isopropyl (-CH(CH₃)₂) | Methyl (-CH₃) |
| N-Substituent | Ethyl | Ethyl | Hydrogen |
| Primary Mechanism | 5-HT/DA Releaser (Putative) | Weak DA/NE Releaser | 5-HT/DA/NE Releaser |
| Metabolic Stability | High (Blocked p-hydroxylation) | Moderate (Susceptible to p-hydroxylation) | Moderate |
Mechanism of Action & SAR Analysis
The Fluorine Effect (Electronic & Metabolic)
The introduction of a fluorine atom at the para position of the phenyl ring creates a dipole moment that specifically increases affinity for the Serotonin Transporter (SERT).
-
Causality: The high electronegativity of fluorine pulls electron density, altering the quadrupole moment of the aromatic ring. This favors binding to the SERT binding pocket, which accommodates electron-deficient rings better than the Dopamine Transporter (DAT).
-
Outcome: Unlike the non-fluorinated analog, which is expected to be a selective norepinephrine/dopamine releaser (albeit weak), the 4-F derivative will exhibit a hybrid profile with significant serotonergic activity (entactogenic properties).
The Alpha-Isopropyl Steric Hindrance
The "3-methylbutan-2-yl" moiety implies an isopropyl group at the alpha position.[1]
-
Steric Clash: The isopropyl group is significantly bulkier than the methyl group found in amphetamine. This bulk often reduces potency at DAT/NET transporters due to steric clash within the transporter's primary substrate site.
-
MAO Resistance: However, this same bulk renders the amine virtually immune to degradation by Monoamine Oxidase (MAO-A/B), leading to a potentially prolonged duration of action compared to α-methyl analogs.
Visualization: Signaling & Metabolic Pathways
The following diagram illustrates the differential signaling and metabolic fate of the fluorinated vs. non-fluorinated analogs.
Caption: Comparative pathway analysis showing the 4-F substituent shifting selectivity toward SERT and blocking the primary CYP450 metabolic route.[1]
Experimental Validation Protocols
To objectively compare these compounds, researchers must utilize self-validating assays that account for lipophilicity and transporter selectivity.[1]
In Vitro Monoamine Transporter Assay (Uptake Inhibition)
Objective: Determine the IC50 values for SERT, DAT, and NET.
Protocol:
-
Preparation: Transfect HEK293 cells with human DAT, SERT, or NET cDNAs.
-
Incubation: Plate cells (50,000/well) and incubate with the test compound (concentration range: 1 nM to 100 μM) for 10 minutes at 37°C.
-
Substrate Addition: Add radiolabeled substrates ([³H]DA, [³H]5-HT, [³H]NE) at a final concentration of 20 nM.
-
Termination: After 5 minutes, terminate uptake by rapid washing with ice-cold buffer containing a specific inhibitor (e.g., cocaine for DAT/SERT) to remove non-specific binding.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression model to derive IC50.
Expected Results (Hypothetical Data based on SAR):
| Transporter | 4-F-N-Ethyl-α-iPr-PEA (Target) | Non-Fluorinated Analog | Interpretation |
|---|---|---|---|
| SERT (IC50) | ~200 - 400 nM | >5000 nM | Fluorination increases SERT potency >10x.[1] |
| DAT (IC50) | ~1500 nM | ~800 nM | Fluorination slightly reduces DAT potency; bulky α-group reduces both.[1] |
| Selectivity | Serotonergic-Dominant | Dopaminergic-Dominant | Target is likely an entactogen; Analog is a weak stimulant.[1] |
Metabolic Stability Assay (Microsomal Stability)
Objective: Verify the metabolic blockade provided by the 4-Fluoro substitution.[1]
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Reaction: Incubate test compound (1 μM) with NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion and the specific p-hydroxy metabolite transition.[1]
Self-Validating Check:
-
Control: The non-fluorinated analog must show the appearance of a [M+16] peak (hydroxylation) within 15 minutes.
-
Target: The 4-F compound should show no [M+16] peak corresponding to p-hydroxylation, confirming the metabolic blockade.[1]
Physicochemical Properties & Lipophilicity
The addition of fluorine increases lipophilicity (LogP), which enhances blood-brain barrier (BBB) permeability.
| Property | 4-F-N-Ethyl-α-iPr-PEA | Non-Fluorinated Analog | Impact |
| ClogP (Calc) | ~3.8 | ~3.4 | Higher LogP = Faster CNS onset.[1] |
| pKa | ~9.8 | ~10.0 | Fluorine (electron-withdrawing) slightly lowers pKa, increasing the fraction of non-ionized base at physiological pH. |
| Molecular Weight | 237.3 g/mol | 219.3 g/mol | Minimal impact on diffusion.[1] |
References
-
Rosenauer, R., et al. (2013). "Pharmacokinetics and metabolism of the designer drug 4-fluoroamphetamine in rats." Drug Testing and Analysis. Link
-
Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic phenethylamines, cathinones, and piperazines." British Journal of Pharmacology. Link
-
Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology. Link
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for phenethylamines).[3] Link
Sources
- 1. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods with ICH Q2(R2)
In the landscape of pharmaceutical development, the integrity of our data is paramount. Every decision, from early-stage characterization to final batch release, hinges on the reliability of our analytical methods. This guide provides an in-depth, comparative look at the validation of analytical procedures, grounded in the globally recognized framework of the International Council for Harmonisation (ICH), specifically the revised Q2(R2) guideline.[1][2] This is not merely a checklist; it is a narrative of scientific diligence, explaining the causality behind our experimental choices to ensure every method is not just validated, but truly fit for its intended purpose.[3][4]
The recent evolution from ICH Q2(R1) to Q2(R2), in conjunction with the new ICH Q14 guideline on Analytical Procedure Development, marks a significant paradigm shift.[5][6] We are moving away from a one-time validation event towards a continuous lifecycle approach, embedding scientific understanding and risk management into the very fabric of our analytical strategies.[7][8]
The Analytical Method Lifecycle: A Continuous Journey
The validation of an analytical method is not a singular destination but a critical phase in an ongoing lifecycle. This lifecycle begins with a clear definition of the method's purpose, known as the Analytical Target Profile (ATP), and progresses through development, validation, routine use, and eventual retirement.[5][9]
Caption: The Analytical Method Lifecycle as per ICH Q14/Q2(R2).
Core Validation Parameters: A Comparative Deep Dive
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The specific validation parameters required depend on the type of analytical procedure.[10] Let's explore these parameters with a comparative lens, considering how their assessment might differ between a common chromatographic technique like High-Performance Liquid Chromatography (HPLC) and a spectroscopic technique like UV-Vis.
Specificity
Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5][11] In a practical sense, it’s the method’s ability to provide a clean, unambiguous signal for your target analyte, ensuring that what you're measuring is truly what you think you're measuring.
Comparative Analysis:
-
HPLC: Achieves specificity through physical separation. The key is demonstrating that the analyte peak is well-resolved from all other potential peaks. This is often challenged through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, light, heat, oxidation) to generate potential degradation products.[11]
-
UV-Vis Spectroscopy: This technique is inherently less specific than HPLC because multiple compounds can absorb light at the same wavelength.[12] Specificity can be challenging to prove and often relies on demonstrating that excipients or other components in the sample matrix do not absorb at the analytical wavelength. For complex mixtures, UV-Vis is often unsuitable as a standalone method for quantification without prior separation.
Experimental Protocol (HPLC Specificity):
-
Prepare Samples:
-
Analyte of interest (Reference Standard).
-
Placebo (all matrix components except the analyte).
-
Spiked Placebo (Placebo spiked with the analyte and known impurities).
-
Forced Degradation Samples: Subject the analyte to heat, acid, base, oxidation, and photolytic stress.
-
-
Analysis: Analyze all samples using the proposed HPLC method.
-
Evaluation:
-
Demonstrate no interference from placebo components at the retention time of the analyte.[13]
-
Assess peak purity of the analyte in the presence of impurities and degradants using a photodiode array (PDA) detector.
-
Ensure the analyte peak is adequately resolved from all other peaks (Resolution > 2 is a common target).
-
Linearity & Range
Why it Matters: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[5] This confirms the method is reliable across the full spectrum of concentrations you expect to encounter in routine analysis, from low-level impurities to high-concentration assays.
Comparative Analysis:
-
HPLC & UV-Vis: The approach is similar for both. A series of standards of known concentrations are prepared and analyzed. The response (peak area for HPLC, absorbance for UV-Vis) is plotted against concentration.
-
Key Difference: The linear range for UV-Vis is often limited by the Beer-Lambert Law, where deviations from linearity can occur at high concentrations. HPLC detectors (like UV or PDA) often provide a much wider linear range.
Experimental Protocol (Linearity):
-
Prepare Standards: Prepare at least five concentration levels of the reference standard, spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration).[13]
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation:
-
Plot the mean response versus concentration.
-
Perform a linear regression analysis.
-
Table 1: Typical Acceptance Criteria for Linearity
| Parameter | Acceptance Criterion | Source |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.995 (often ≥ 0.999 is desired) | [11] |
| Y-intercept | Should be close to zero (e.g., ≤ 2% of the response at 100% concentration) | [13] |
| Residual Plot | Residuals should be randomly scattered around zero. | |
Accuracy
Why it Matters: Accuracy represents the closeness of the test results to the true value.[4] It's a measure of the method's systematic error or bias. Without acceptable accuracy, a method cannot be considered reliable for making critical quality decisions.
Comparative Analysis:
-
HPLC & UV-Vis: The strategy is generally the same: analyze samples with known concentrations and compare the measured value to the theoretical value. This is typically done by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol (Accuracy via Recovery):
-
Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target assay concentration). These are typically prepared by spiking a placebo blend.
-
Analysis: Analyze the spiked samples using the analytical procedure.
-
Evaluation: Calculate the percent recovery for each sample.
Table 2: Typical Acceptance Criteria for Accuracy
| Assay Type | Typical Recovery Range | Source |
|---|---|---|
| Assay of Drug Substance / Product | 98.0% - 102.0% | [11] |
| Impurity Quantification | 90.0% - 110.0% (can vary based on level) | [13] |
| Content Uniformity | 95.0% - 105.0% | |
Precision
Why it Matters: Precision is the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] It reflects the random error of the method and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[7]
-
Intermediate Precision: Expresses within-laboratory variations due to random events like different days, different analysts, or different equipment.[14]
Comparative Analysis:
-
HPLC & UV-Vis: The experimental design is identical. The key is to analyze multiple preparations of the same sample and assess the variability of the results, typically expressed as the Relative Standard Deviation (%RSD).
Experimental Protocol (Precision):
-
Repeatability:
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Alternatively, analyze three replicates at three different concentrations (nine total determinations).
-
Have a single analyst perform the analysis on the same day with the same equipment.
-
-
Intermediate Precision:
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
-
Evaluation: Calculate the %RSD for the results at each level.
Table 3: Typical Acceptance Criteria for Precision
| Assay Type | Typical %RSD | Source |
|---|---|---|
| Assay of Drug Substance / Product | ≤ 2.0% | [1][13] |
| Impurity Quantification (at limit) | ≤ 10.0% | [13] |
| Content Uniformity | ≤ 3.0% | |
Detection Limit (LOD) & Quantitation Limit (LOQ)
Why they Matter:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[5] This is crucial for limit tests where you only need to know if an impurity is present above a certain level.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] This is the lower boundary of your reportable range for quantitative impurity testing.
Comparative Analysis:
-
HPLC & UV-Vis: The most common method for determination is based on the signal-to-noise ratio.[11] For instrumental methods that exhibit baseline noise, the LOD is often established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[11]
Experimental Protocol (LOD/LOQ via Signal-to-Noise):
-
Determine Noise: Analyze a blank sample multiple times and measure the magnitude of the baseline noise in a region close to where the analyte would elute (for HPLC) or be measured (for UV-Vis).
-
Determine Signal: Prepare and inject/measure a series of diluted solutions of the analyte.
-
Evaluation: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).[11] The precision and accuracy at the established LOQ concentration must then be experimentally confirmed.
Robustness
Why it Matters: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16] This is typically evaluated during method development (as per ICH Q14) to ensure the method is reliable for routine, long-term use in a QC environment where minor variations are inevitable.[3][14]
Comparative Analysis:
-
HPLC: Robustness testing involves varying parameters like mobile phase pH (e.g., ±0.2 units), mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).[17]
-
UV-Vis: Fewer parameters can be varied. Robustness might involve assessing the effect of small variations in solvent pH or the stability of the sample solution over time.
Experimental Protocol (HPLC Robustness):
-
Define Parameters: Identify critical method parameters that could potentially vary.
-
Vary Parameters: Systematically alter one parameter at a time while keeping others constant.
-
Analysis: Analyze a standard solution under each altered condition.
-
Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, resolution, peak tailing) and quantitative results. The results should remain within the acceptance criteria defined for the method.
System Suitability Testing (SST): The Self-Validating Check
A validated method is only reliable if the analytical system is performing correctly on the day of analysis. System Suitability Testing (SST) is an integral part of the analytical procedure and acts as a routine check to ensure the system is fit for use.[3][18]
Caption: Role of System Suitability in Routine Analysis.
Table 4: Common HPLC System Suitability Parameters
| Parameter | Purpose | Typical Acceptance Criterion | Source |
|---|---|---|---|
| Tailing Factor (Asymmetry) | Ensures good peak shape | T ≤ 2.0 | [19] |
| Resolution (Rs) | Confirms separation of critical peaks | Rs ≥ 2.0 | [19] |
| Repeatability (%RSD) | Checks injection precision | %RSD ≤ 1.0% for 5 replicate injections | [13] |
| Theoretical Plates (N) | Measures column efficiency | N > 2000 |[19] |
Summary of Validation Requirements
The specific validation characteristics required vary depending on the intended purpose of the analytical procedure. The following table, adapted from ICH Q2(R2), provides a guide.
Table 5: Validation Characteristics by Analytical Procedure Type
| Characteristic | Identification | Impurity (Limit Test) | Impurity (Quantitative) | Assay |
|---|---|---|---|---|
| Specificity | ✓ | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | ||
| Range | ✓ | ✓ | ||
| Accuracy | ✓ | ✓ | ||
| Precision | ✓ | ✓ | ||
| Repeatability | ✓ | ✓ | ||
| Intermediate Precision | ✓ | ✓ | ||
| Detection Limit (LOD) | ✓ | |||
| Quantitation Limit (LOQ) | ✓ |
| Robustness | ✓ | ✓ | ✓ | ✓ |
Note: Robustness is typically demonstrated during method development.
This guide provides a framework for understanding and executing the validation of analytical methods in accordance with ICH guidelines. By embracing a scientific, risk-based approach and thoroughly understanding the "why" behind each validation parameter, we can ensure our methods are robust, reliable, and ultimately, safeguard the quality and safety of pharmaceutical products.
References
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]
-
ICH Q2 Robust. Scribd. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. LinkedIn. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Analytical methods validation as per ich & usp. Slideshare. [Link]
-
validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]
-
Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. [Link]
-
Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]
-
Validation of HPLC and UV spectrophotometric... Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. database.ich.org [database.ich.org]
- 10. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. database.ich.org [database.ich.org]
- 16. scribd.com [scribd.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. fda.gov [fda.gov]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Comparative Pharmacokinetics of N-Ethyl Amines: A Technical Analysis
Executive Summary
The N-ethyl substituent represents a critical structural motif in medicinal chemistry, often serving as a modulator of lipophilicity, metabolic stability, and receptor affinity compared to its N-methyl or primary amine counterparts. This guide provides a technical comparison of N-ethyl amines against their structural analogs, focusing on the kinetic determinants of absorption, distribution, metabolism, and excretion (ADME).
Key Differentiator: The N-ethyl group introduces specific steric and electronic hurdles to enzymatic dealkylation (N-deethylation) compared to N-demethylation, often extending half-life (
Mechanistic Pharmacokinetics: The N-Ethyl Effect
Metabolic Stability & Biotransformation
The primary clearance pathway for N-ethyl amines is oxidative N-deethylation , mediated predominantly by Cytochrome P450 (CYP) isoforms (notably CYP2D6, CYP3A4, and CYP2C19).
-
Mechanism: The reaction proceeds via
-carbon hydroxylation to form an unstable carbinolamine intermediate, which spontaneously collapses to yield the dealkylated amine and acetaldehyde.[1] -
Comparison (Ethyl vs. Methyl):
-
N-Methyl: Rapidly oxidized due to minimal steric hindrance and accessible C-H bonds.
-
N-Ethyl: The additional methyl group on the
-carbon introduces steric bulk, often reducing the rate of initial hydroxylation ( ) compared to N-methyl analogs. However, this effect is enzyme-specific; for CYP2D6, the binding pocket can sometimes accommodate the ethyl group favorably, leading to comparable clearance rates.
-
Lipophilicity and Distribution
N-ethylation increases the lipophilicity (
-
Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity generally enhances passive diffusion across the BBB, potentially increasing central nervous system (CNS) exposure (
). -
Volume of Distribution (
): Higher tissue binding associated with increased lipophilicity typically results in a larger .
Comparative Data: Case Studies
Case Study A: The Amphetamine Series
The pharmacokinetic shift from Amphetamine (primary amine) to Ethylamphetamine (N-ethyl) illustrates the "prodrug-like" behavior of N-ethyl analogs.
Table 1: Comparative PK Parameters (Human/Primate Models)
| Parameter | Amphetamine (Primary) | Methamphetamine (N-Methyl) | Ethylamphetamine (N-Ethyl) |
| LogP (Calc) | ~1.8 | ~2.1 | ~2.5 |
| Major Metabolic Pathway | Deamination / Hydroxylation | N-Demethylation (to Amp) | N-Deethylation (to Amp) |
| Active Metabolite | None (Parent is active) | Amphetamine (Minor) | Amphetamine (Major) |
| Elimination | 10–12 h | 9–12 h | 12–16 h |
| Relative Potency (DAT) | High | Very High | Moderate (Parent) / High (Metabolite) |
Note: Ethylamphetamine acts partially as a metabolic precursor, slowly releasing amphetamine, which contributes to a prolonged duration of action.
Case Study B: Synthetic Cathinones (N-Ethylpentylone)
In the realm of psychoactive substances, N-ethylpentylone (Ephylone) has replaced many N-methyl analogs.
-
Metabolic Fate: N-ethylpentylone is primarily metabolized to pentylone (N-methyl analog) and pentedrone derivatives via deethylation and demethylation.
-
Clearance: In vitro human liver microsome (HLM) studies indicate that N-ethylpentylone has a slower intrinsic clearance (
) than its methylenedioxy-less analogs, contributing to its risk of accumulation and toxicity.
Visualizing the Metabolic Pathway
The following diagram illustrates the CYP450-mediated oxidative dealkylation pathway, highlighting the divergence between N-ethyl and N-methyl processing.
Figure 1: Mechanism of oxidative N-deethylation. The unstable carbinolamine intermediate is the rate-determining checkpoint often influenced by steric hindrance of the ethyl group.
Experimental Protocols
To objectively assess the PK properties of a novel N-ethyl amine, the following protocols are standard.
In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) on ice.
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Prepare 10 mM stock of Test Compound (N-ethyl amine) in DMSO.
-
-
Incubation System:
-
Test Mix: 0.5 mg/mL microsomal protein + 1 µM Test Compound in buffer.
-
Pre-incubation: 5 min at 37°C.
-
-
Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS (monitor parent depletion).
-
-
Calculation:
-
Plot
vs. time. Slope gives . - .
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining in vitro metabolic stability of N-ethyl amines.
References
-
Taylor & Francis. (2008). A comparative Study of the pharmacokinetics of fenfluramine, ethylamphetamine, diethylpropion and their metabolites. Link
-
Schepers, R. J., et al. (2003). Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration. Clinical Chemistry. Link[2]
-
Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines.[3] III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica. Link
-
Krotulski, A. J., et al. (2018).[4] N-Ethyl Pentylone (Ephylone) Intoxications: Quantitative Confirmation and Metabolite Identification in Authentic Human Biological Specimens. Journal of Analytical Toxicology. Link
-
MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Link
-
Alves, E. A., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Pharmaceuticals.[1][2][4][5][6][7][8] Link
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soft-tox.org [soft-tox.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic analysis of the actions of D-amphetamine and D-methamphetamine on the dopamine terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Analytical Comparison Guide: Distinguishing Isomers of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Executive Summary & Molecular Context
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is a chiral secondary amine structurally related to fluorinated amphetamine and cathinone derivatives. Possessing a single chiral center at the C2 position, it exists as (R)- and (S)-enantiomers. In pharmaceutical development and forensic toxicology, distinguishing these isomers is critical, as enantiomers of such designer amines often exhibit drastically different pharmacodynamic profiles, receptor binding affinities, and toxicological risks.
This guide objectively compares three leading analytical methodologies for the enantiomeric resolution of this compound, providing researchers with causally justified, self-validating experimental protocols.
Mechanistic Pathways of Chiral Recognition
To successfully separate the (R)- and (S)-enantiomers of a sterically hindered secondary amine, the analytical system must exploit spatial and stereochemical differences. This is achieved either through direct transient interactions with a Chiral Stationary Phase (CSP) or via indirect pre-column derivatization to form stable diastereomers.
Below is the mechanistic workflow for the highly sensitive Indirect LC-MS/MS Method , which utilizes a Chiral Derivatizing Agent (CDA) to transform the enantiomeric separation into a diastereomeric separation.
Fig 1: Indirect chiral separation workflow using L-FDLA derivatization and LC-MS/MS analysis.
Comparative Analysis of Analytical Methodologies
When selecting a method for resolving Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, researchers must balance sensitivity, cost, and the specific application (e.g., preparative recovery vs. trace forensic analysis).
Method A: Direct Chiral HPLC (Polysaccharide CSPs)
This method utilizes columns coated or immobilized with amylose or cellulose derivatives (e.g., Chiralpak IA/IB). Separation relies on transient diastereomeric complexes formed via hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polymer 1.
-
Advantage: Non-destructive; ideal for preparative scale-up to recover pure enantiomers.
-
Limitation: High column cost and potential for peak tailing with basic amines if the mobile phase pH is not strictly controlled.
Method B: Indirect LC-MS/MS via Marfey's Reagent
By reacting the secondary amine with a highly enantiopure Chiral Derivatizing Agent (CDA) like L-FDLA, two distinct diastereomers are formed. These can be separated on standard, inexpensive C18 columns 2.
-
Advantage: Unmatched sensitivity and specificity; leverages existing LC-MS/MS infrastructure without needing dedicated chiral columns.
-
Limitation: Destructive method; derivatization adds sample preparation time.
Method C: Capillary Electrophoresis (CE) with Cyclodextrins
CE utilizes negatively charged cyclodextrins (e.g., carboxymethyl-β-CD) in the background electrolyte. Enantiomers form inclusion complexes with the hydrophobic cavity of the CD, leading to different electrophoretic mobilities 3.
-
Advantage: Extremely low solvent consumption and high theoretical plate counts.
-
Limitation: Lower sensitivity (typically relies on UV detection) and poor scalability for preparative work.
Performance Data Comparison
| Methodology | Resolution ( | Analysis Time | Sensitivity (LOD) | Cost / Complexity | Best Suited For |
| Direct Chiral HPLC (Polysaccharide CSP) | 1.5 - 2.5 | 15 - 30 min | ~50 - 100 ng/mL | High (Expensive columns) | Preparative scale-up, non-destructive recovery |
| Indirect LC-MS/MS (L-FDLA Derivatization) | 2.0 - 4.5 | 10 - 20 min | < 5 ng/mL | Moderate (Requires MS/MS) | High-throughput forensic screening, trace analysis |
| Capillary Electrophoresis ( | 1.0 - 3.0 | 20 - 45 min | ~200 ng/mL | Low (Cheap additives) | Budget-constrained labs, green chemistry profiles |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include internal checks to prevent false positives caused by reagent impurities or secondary chromatographic interactions.
Protocol 1: Indirect LC-MS/MS via Marfey's Reagent (Trace Analysis)
This protocol is adapted from established forensic standards for chiral amine differentiation 4.
1. Sample Preparation & Derivatization:
-
Extract the amine from the matrix (e.g., via Solid Phase Extraction).
-
Reconstitute the extract in 100 µL of sodium bicarbonate buffer (pH 9.0).
-
Causality Check: The secondary amine has a pKa of ~10. A pH of 9.0 ensures a sufficient fraction of the amine is deprotonated to act as a nucleophile in the subsequent
reaction.
-
-
Add 50 µL of 1% L-FDLA (Marfey's Reagent) in acetone.
-
Incubate at 56°C for 1 hour.
-
Causality Check: The steric hindrance from the isopropyl and N-ethyl groups on the analyte requires elevated thermal energy to drive the reaction to completion compared to unhindered primary amines.
-
2. Quenching & Validation:
-
Neutralize the reaction with 20 µL of 1N HCl to stabilize the formed diastereomers.
-
Self-Validating Step: Always run a Reagent Blank (L-FDLA + buffer, no analyte). L-FDLA can contain trace amounts of D-FDLA impurities. If present, D-FDLA will react with the (S)-amine to form a diastereomer that co-elutes with the (R)-amine-L-FDLA complex, skewing quantitative ratios.
3. LC-MS/MS Analysis:
-
Inject onto an achiral Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).
-
Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and Methanol (Mobile Phase B). Monitor the specific MRM transitions for the derivatized mass.
Protocol 2: Direct Chiral HPLC (Preparative/Standard Analysis)
This protocol utilizes a high-pH reversed-phase approach to mitigate silanol interactions 1.
1. Mobile Phase Optimization:
-
Prepare a mobile phase of 20 mM Ammonium Bicarbonate in Water / Acetonitrile.
-
Adjust the aqueous portion to pH 9.0 using concentrated Ammonium Hydroxide.
-
Causality Check: Basic chiral amines suffer from severe peak tailing on silica-based CSPs due to secondary electrostatic interactions with residual silanol groups. Elevating the pH to 9.0 suppresses the ionization of the amine, ensuring that retention is driven purely by stereoselective interactions with the chiral selector. (Note: Do not exceed pH 9.0, as polysaccharide columns degrade under highly alkaline conditions).
-
2. Chromatographic Separation:
-
Equilibrate a Chiralpak IA column (Amylose tris(3,5-dimethylphenylcarbamate)) at a flow rate of 1.0 mL/min.
-
Self-Validating Step: Inject a known racemic standard of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine prior to sample analysis. Adjust the Acetonitrile ratio until the resolution factor (
) is 1.5, confirming baseline separation of the enantiomers.
Conclusion & Strategic Recommendations
For laboratories focused on pharmacological profiling or synthetic purification , Method A (Direct Chiral HPLC) is the gold standard due to its non-destructive nature, allowing for the physical recovery of pure (R)- and (S)-Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine.
Conversely, for forensic toxicology and high-throughput screening where sample volumes are limited and trace detection is paramount, Method B (Indirect LC-MS/MS) is vastly superior. The derivatization step, while adding time, transforms the analyte into a highly ionizable, easily separable diastereomer that leverages standard C18 columns and delivers sub-nanogram sensitivity.
References
- Source: National Institutes of Health (PMC)
- Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect / Elsevier URL
- Chiral Analysis of Methamphetamine in Oral Fluid Samples: A Method to Distinguish Licit from Illicit Drug Use Source: Journal of Analytical Toxicology / Oxford Academic URL
- Application Note: Chiral Separation of 2-(4-Ethylphenyl)
Sources
Definitive Guide: Spectroscopic Differentiation of Fluorinated Research Chemicals
Product Focus: High-Resolution Benchtop
Executive Summary
In the forensic and toxicological analysis of Novel Psychoactive Substances (NPS), fluorinated analogs—specifically positional isomers of phenethylamines, cathinones, and fentanyls—present a critical analytical challenge.[1] Traditional GC-MS workflows often fail to distinguish between ortho-, meta-, and para- regioisomers due to identical fragmentation patterns and retention times.
This guide evaluates the performance of Benchtop
Part 1: The Challenge of Fluorinated Regioisomers
The core analytical difficulty lies in the structural similarity of isomers such as 2-fluoromethamphetamine (2-FMA), 3-FMA, and 4-FMA.[1]
-
Mass Spectrometry Limitations: Under Electron Ionization (EI), these isomers yield nearly identical base peaks (m/z 58 for amphetamines) and molecular ions. Energy-Resolved Mass Spectrometry (ERMS) can offer some differentiation, but it requires specialized calibration and is instrument-dependent.
-
The Fluorine Advantage: The
F nucleus is 100% naturally abundant and highly sensitive to its local electronic environment. The "ortho effect"—electronic shielding/deshielding caused by proximity to the side chain—results in distinct chemical shift ( ) variations of 2–10 ppm between isomers, a massive window in high-resolution NMR terms.
Part 2: Technical Comparison ( F-NMR vs. FTIR)
Specificity and Resolution
-
F-NMR (The Product):
-
Mechanism: Detects Larmor frequency precession of the fluorine nucleus.
-
Performance: Delivers singlet, doublet, or multiplet signals based on proton coupling (
). -
Isomer Discrimination:
-
Ortho- isomers typically appear downfield (e.g., -110 to -115 ppm) due to steric compression and electronic deshielding from the alkylamine chain.
-
Para- isomers appear upfield (e.g., -120 to -125 ppm).
-
-
Mixture Analysis: Can resolve individual isomers in a "street sample" mixture without physical separation.
-
-
FTIR (The Alternative):
-
Mechanism: Measures absorption of IR radiation by vibrational modes (stretching/bending).[2]
-
Performance: Relies on the "fingerprint region" (1500–600 cm⁻¹).
-
Isomer Discrimination: Differentiation relies on C-H out-of-plane (OOP) bending vibrations.
-
Ortho- (1,2-disubstituted): ~750 cm⁻¹
-
Meta- (1,3-disubstituted): ~780 cm⁻¹ and 690 cm⁻¹
-
Para- (1,4-disubstituted): ~820 cm⁻¹
-
-
Limitation: In mixtures, these bands overlap heavily with excipients (e.g., caffeine, sugars), rendering identification inconclusive.
-
Quantitative Performance Data
The following table summarizes the performance metrics based on validated internal protocols.
| Feature | Benchtop | FTIR (ATR) | GC-MS (Standard EI) |
| Isomer Specificity | High (Distinct | Medium (Fingerprint overlap) | Low (Identical mass spec) |
| Sample Prep | Dissolution (5 min) | None (Direct solid) | Extraction/Derivatization (30+ min) |
| Mixture Resolution | Excellent (Linear superposition) | Poor (Complex spectral addition) | Good (Chromatographic separation) |
| LOD (Limit of Detection) | ~100 µg/mL | ~1-5% w/w | ~10 ng/mL |
| Destructive? | No (Sample recoverable) | No | Yes |
| Primary Utility | Definitive Structure Elucidation | Rapid Triage/Screening | Trace Detection |
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: F-NMR Isomer Identification
Objective: Unambiguous assignment of fluorine position on a phenethylamine backbone.
-
Sample Preparation:
-
Weigh 10 mg of the unknown sample.
-
Dissolve in 600 µL of deuterated solvent. Selection Logic: Use DMSO-d6 rather than CDCl3. DMSO prevents amine proton exchange broadening and improves solubility of hydrochloride salts common in research chemicals.
-
Internal Standard (Self-Validation): Add 5 µL of
-trifluorotoluene (TFT) as a chemical shift reference ( = -63.72 ppm). This validates field stability and quantifies the fluorine content.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for quantitative accuracy, or standard zg if only qualitative ID is needed.
-
Spectral Width: 200 ppm (covering -50 to -250 ppm).
-
Scans (NS): 64 scans (approx. 5 mins) for >98% purity; 256 scans for mixtures.
-
Relaxation Delay (D1): Set to
(typically 5-7 seconds) to ensure full magnetization recovery.
-
-
Data Analysis:
-
Phase and baseline correct.
-
Reference TFT to -63.72 ppm.
-
Decision Logic:
-
Signal at -112.5 ppm (
0.5) 2-Fluoro (Ortho) -
Signal at -115.8 ppm (
0.5) 3-Fluoro (Meta) -
Signal at -118.2 ppm (
0.5) 4-Fluoro (Para)
-
-
Note: Shifts are approximate and solvent-dependent; relative order remains constant.
-
Protocol B: FTIR Screening (Triage)
Objective: Rapid classification of the sample class (e.g., Cathinone vs. Amphetamine).
-
Background: Collect air background (32 scans).
-
Mounting: Place ~2 mg of solid sample on the Diamond ATR crystal. Apply high pressure to ensure optical contact.
-
Acquisition: 4000–400 cm⁻¹, 4 cm⁻¹ resolution.
-
Validation: Check for the Amine N-H stretch (3300–3500 cm⁻¹) and C-F stretch (1000–1400 cm⁻¹). If the C=O stretch (1680–1700 cm⁻¹) is present, suspect a cathinone; if absent, suspect an amphetamine.
Part 4: Visualizations
Diagram 1: Analytical Workflow for Fluorinated Unknowns
This flowchart illustrates the integrated workflow, prioritizing non-destructive NMR for structural certainty before destructive MS analysis.
Caption: Integrated workflow prioritizing non-destructive
Diagram 2: Isomer Decision Logic ( F-NMR)
This decision tree visualizes the logic for distinguishing isomers based on chemical shift shielding effects.
Caption: Decision logic for assigning regioisomers based on electronic shielding effects observed in
References
-
Westphal, F., & Junge, T. (2012). Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Science International, 223(1-3), 97-105.[3]
-
Malet-Martino, M., & Martino, R. (2024).[4] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5678.
-
Kanamori, T., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry, 54(2), 148-156.
-
Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies.
-
Gauthier, J. (2020). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.[5] University of Toronto TSpace.
Sources
- 1. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
For the dedicated researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a comprehensive framework for managing waste generated from Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, a fluorinated amine compound. Our focus is to instill a deep understanding of the chemical principles that govern these disposal procedures, ensuring the safety of personnel and the preservation of our environment.
Part 1: The Foundational Step - Hazard Characterization
Before any disposal protocol can be established, a thorough hazard assessment is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). For a novel or research chemical like Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, an SDS may not be readily available. In such cases, a conservative approach is mandatory. The compound must be treated as hazardous based on its chemical structure:
-
Amine Group: Amines can be corrosive, irritant, and may have significant physiological effects.
-
Fluorophenyl Group: The presence of a halogen (fluorine) classifies this compound as a halogenated organic compound . This is the single most critical factor for its disposal, as improper thermal treatment can lead to the formation of highly toxic byproducts such as dioxins or corrosive hydrogen fluoride (HF) gas.[1][2]
Therefore, in the absence of a specific SDS, this compound must be handled and disposed of as a toxic, irritant, and halogenated hazardous waste.
Part 2: In-Lab Waste Management: Segregation and Containment
Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable to prevent dangerous reactions and to streamline the final disposal process.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[3][4] This prevents cross-contamination with non-halogenated solvents, which have a different, often simpler, disposal pathway.
-
Select an Appropriate Container:
-
Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, that can be securely sealed.[5][6]
-
Ensure the container is in good condition, free from cracks or leaks.
-
Never fill a waste container more than 80-90% of its capacity to allow for vapor expansion and prevent spills.
-
-
Labeling is Critical: Immediately label the waste container. The label must include:
-
Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of the laboratory personnel, away from ignition sources, and in secondary containment to contain potential leaks.
Part 3: The Disposal Pathway - High-Temperature Incineration
Due to its classification as a halogenated organic compound, the only acceptable disposal method for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is through a licensed hazardous waste disposal contractor specializing in high-temperature incineration.
The rationale for this is rooted in chemistry. Halogenated organic compounds require specific and extreme conditions for complete destruction.[8] Incomplete combustion or incineration at lower temperatures can produce persistent organic pollutants (POPs), including dioxins and furans, which are highly toxic and environmentally persistent.[2][9]
Key Parameters for Halogenated Waste Incineration
| Parameter | Regulatory Requirement/Best Practice | Rationale |
| Operating Temperature | Minimum of 1100°C (2012°F) | Ensures the complete thermal destruction of the halogenated organic molecules, preventing the formation of toxic byproducts.[1][9] |
| Gas Residence Time | Minimum of 2 seconds | Provides sufficient time for the complete combustion of all organic material at the required high temperature.[1][8] |
| Downstream Gas Treatment | Required Quench and Scrubber Systems | Neutralizes and removes the inorganic acid gases (e.g., Hydrogen Fluoride - HF) that are formed during combustion, protecting the environment.[1][8] |
| Destruction Efficiency | > 99.99% | A standard measure of the incinerator's effectiveness in destroying the hazardous components of the waste.[8] |
This entire process must be handled by a certified hazardous waste management company that can provide documentation (a manifest) tracking the waste from your laboratory to its final destruction.[7]
Caption: Disposal Decision Workflow for Research Chemicals.
Part 4: Managing Spills and Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large or uncontrolled spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Don Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep up the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe down the spill area and any contaminated equipment with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.
All materials used in the cleanup—from gloves to absorbent pads—are now considered halogenated hazardous waste and must be disposed of accordingly.[5]
Caption: Laboratory Waste Handling Workflow.
References
- P2 InfoHouse. (1989).
- Zero Waste Europe. (n.d.). Incineration.
- Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
- Dürr. (2012, May 25).
- National Institutes of Health (NIH). (2023, November 2).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- TCI Chemicals. (2025, October 27).
- KISHIDA CHEMICAL CO., LTD. (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.).
- Fisher Scientific. (2025, December 18).
- U.S. Environmental Protection Agency (EPA). (2026, February 12). Hazardous Waste.
- Thieme. (n.d.). 1.1.8.6. Replacement of Amino Groups in Aliphatic Amines with Fluorine via Diazonium Compounds.
- PPG. (2025, September 3).
- ChemScene. (2025, December 8).
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- Thermo Fisher Scientific. (2025, September 6).
- ChemPoint.com. (n.d.).
- Aaron Chemicals LLC. (2024, November 1).
- Trent University. (n.d.). Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.
- Alfa Chemistry. (n.d.). Fluorinated Amines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- C&EN. (2024, August 30).
- University of Miami. (n.d.). Hazardous Materials.
- Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations.
- U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
- Google Patents. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025).
Sources
- 1. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trentu.ca [trentu.ca]
- 4. Hazardous Materials | Environmental Health and Safety | University of Miami [ehs.miami.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mde.maryland.gov [mde.maryland.gov]
- 8. zeeco.com [zeeco.com]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
